molecular formula C10H12BrN B1487951 1-(3-Bromophenyl)but-3-en-2-amine CAS No. 1492818-00-4

1-(3-Bromophenyl)but-3-en-2-amine

Cat. No.: B1487951
CAS No.: 1492818-00-4
M. Wt: 226.11 g/mol
InChI Key: GFHVYRQINAFXEZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)but-3-en-2-amine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromophenyl)but-3-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h2-6,10H,1,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHVYRQINAFXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The C10H12BrN Scaffold: Chemo-Analytic Profiling & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Stoichiometry

In drug discovery, the molecular formula C10H12BrN represents more than a simple stoichiometric ratio; it defines a specific chemical space of halogenated alkaloids and aniline derivatives with a Degree of Unsaturation (DoU) of 5.[1]

This guide moves beyond basic calculation to explore the practical application of this scaffold. Specifically, we examine two distinct structural isomers that dominate this chemical space:

  • 6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline: A rigid, bicyclic scaffold often used as an intermediate for androgen receptor modulators.

  • N-Allyl-4-bromo-N-methylaniline: A flexible, reactive precursor for heterocycle synthesis.

The presence of the bromine atom provides a critical "synthetic handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making these molecules high-value building blocks rather than final endpoints.

Molecular Metrics & Isotopic Signature

For the analytical scientist, the defining feature of C10H12BrN is not its average molecular weight, but its isotopic fine structure.[1] Bromine’s unique isotopic abundance (approx. 50:50 ratio of


Br and 

Br) creates a diagnostic "doublet" in Mass Spectrometry.[1]
Table 1: Physicochemical & Isotopic Profile[1][2][3]
MetricValue / DescriptionTechnical Note
Average Molecular Weight 226.11 g/mol Used for bulk stoichiometry (reagent weighing).
Monoisotopic Mass (

Br)
225.0153 Da The primary peak (M) in high-res MS.[1]
Isotopologue Mass (

Br)
227.0133 Da The M+2 peak.[1] Essential for confirmation.
Degree of Unsaturation (DoU) 5 Implies 1 aromatic ring (4) + 1 double bond or 1 aliphatic ring.[1]
Isotopic Abundance

Br (50.69%) :

Br (49.31%)
Results in a near 1:1 peak height ratio for M and M+2.[1]

Critical Insight: In High-Resolution Mass Spectrometry (HRMS), if you observe a peak at 225.01 but the M+2 peak at 227.01 is missing or less than 10% intensity, the compound does not contain Bromine. It is likely a contaminant or a degradant (e.g., de-halogenated species).[1]

Structural Isomerism: The "Rigid vs. Flexible" Divergence

The formula C10H12BrN accommodates two radically different pharmacophores. Understanding this distinction is vital for interpreting NMR data.

Isomer A: The Rigid Scaffold (Tetrahydroquinoline)[1]
  • Structure: 6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline

  • Key Feature: Chiral center at C2.

  • Application: Used in Fragment-Based Drug Design (FBDD) as a constrained mimic of aniline. The secondary amine allows for further functionalization, while the bromine allows for library expansion via coupling.[1]

Isomer B: The Flexible Linker (Allyl-Aniline)
  • Structure: N-Allyl-4-bromo-N-methylaniline

  • Key Feature: Terminal alkene.

  • Application: A precursor for Ring-Closing Metathesis (RCM) or radical cyclization reactions to form indoles or quinolines.

Analytical Workflows (Self-Validating Protocols)

Protocol A: MS/MS Decision Logic for Bromine Confirmation

Objective: Validate the presence of the Br moiety using isotopic pattern recognition before committing to expensive NMR time.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Why: Nitrogen bases protonate readily (

      
      ).[1]
      
  • Solvent: MeOH:H2O (50:[1]50) + 0.1% Formic Acid.[1]

    • Causality: Formic acid ensures protonation of the amine; MeOH aids volatility.

  • Validation Step: Observe the Isotope Fidelity .

    • Calculate the ratio:

      
      .[1]
      
    • Pass Criteria: Ratio must be between 0.9 and 1.1.

Visualization: MS Validation Workflow

The following diagram illustrates the logic flow for confirming the C10H12BrN scaffold via Mass Spec.

MS_Validation Start Sample Injection (ESI+) Detect Detect Base Peak (m/z ~226) Start->Detect CheckM Identify Monoisotopic Peak (m/z 225.01) Detect->CheckM CheckM2 Check M+2 Peak (m/z 227.01) CheckM->CheckM2 Decision Is M+2 Present? CheckM2->Decision Ratio Calculate Ratio (M : M+2) Decision->Ratio Yes Fail1 STOP: Not Brominated (Likely Impurity) Decision->Fail1 No Fail2 STOP: Ratio Mismatch (Interference/Overlap) Ratio->Fail2 Ratio < 0.8 or > 1.2 Pass CONFIRMED: C10H12BrN Proceed to NMR Ratio->Pass Ratio ~ 1:1

Figure 1: Decision logic for validating brominated compounds using Isotopic Pattern Recognition.

Protocol B: NMR Differentiation (Rigid vs. Flexible)

Objective: Distinguish between the tetrahydroquinoline (Isomer A) and the allyl-aniline (Isomer B) using 1H NMR.

Key Diagnostic Signals:

  • The "Vinyl" Region (5.0 - 6.0 ppm):

    • Isomer B (Allyl): Will show a complex multiplet (1H) at ~5.8 ppm and two distinct doublets (2H) at ~5.1-5.3 ppm (terminal alkene).[1]

    • Isomer A (Quinoline):[1]Silent in this region (no alkene protons).[1]

  • The "Chiral" Region (3.0 - 4.0 ppm):

    • Isomer A (Quinoline):[1] The proton at C2 (chiral center) appears as a complex multiplet due to coupling with the C3 methylene protons and the methyl group.

    • Isomer B (Allyl): Shows a clean doublet (2H) for the N-CH2-Allyl group.

Synthetic Utility: The Cross-Coupling Gateway

The value of C10H12BrN lies in the C-Br bond . It is rarely the final drug; it is the scaffold upon which diversity is built.

Workflow: Suzuki-Miyaura Diversification

The following workflow describes the standard protocol for converting the 6-bromo-tetrahydroquinoline scaffold into a biaryl library (e.g., for kinase inhibitor screening).

Reagents:

  • Catalyst: Pd(dppf)Cl2 (Robust, air-stable).[1]

  • Base: K2CO3 (Mild, compatible with amines).[1]

  • Solvent: 1,4-Dioxane/Water (4:[1]1) to solubilize the inorganic base.

Synthesis_Workflow Input C10H12BrN Scaffold (Ar-Br) Step1 Oxidative Addition (Pd0 inserts into C-Br) Input->Step1 Boronic Boronic Acid (R-B(OH)2) Step2 Transmetallation (Base Activation) Boronic->Step2 Step1->Step2 Pd(II) Complex Step3 Reductive Elimination (C-C Bond Formation) Step2->Step3 Step3->Step1 Regenerate Pd0 Product Biaryl Product (C10H12N-R) Step3->Product

Figure 2: Catalytic cycle for the diversification of the C10H12BrN scaffold via Suzuki coupling.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023). Bromine Isotopic Composition and Atomic Weight.[2][3][4][5] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: N-Allyl-N-methylaniline (Structural Analog). Retrieved from [Link]

  • ResearchGate. (2015).[1] Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.[6] (Referencing 6-bromo-1,2,3,4-tetrahydroquinoline spectra). Retrieved from [Link][1][6]

Sources

Advanced Technical Guide: Homoallylic Amines Containing Bromophenyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Functionalization, and Applications in Drug Discovery

Part 1: Executive Summary & Strategic Importance

Homoallylic amines are privileged pharmacophores in medicinal chemistry, serving as precursors to


-amino acids, 

-lactams, and nitrogen heterocycles (piperidines, pyrrolidines). When functionalized with a bromophenyl group , these scaffolds gain dual utility:
  • Electronic Modulation: The bromine atom influences the lipophilicity (

    
    ) and metabolic stability of the amine.
    
  • Synthetic Divergence: The aryl bromide serves as a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling the rapid generation of diversity-oriented libraries (DOS) late in the synthetic sequence.

This guide details the stereoselective synthesis of bromophenyl-containing homoallylic amines and their subsequent transformation into complex bioactive architectures.

Part 2: Core Synthesis Strategies

Diastereoselective Indium-Mediated Allylation

The most robust method for synthesizing chiral homoallylic amines containing a bromophenyl moiety is the indium-mediated allylation of chiral


-tert-butanesulfinyl imines  (Ellman's imines). This method is superior to Grignard or Zinc reagents due to its tolerance of moisture and functional groups (including the aryl bromide).
Mechanism of Action

The reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model) . The indium atom coordinates to both the imine nitrogen and the sulfinyl oxygen, locking the conformation and ensuring high diastereoselectivity (


).

IndiumAllylation Imine Ellman Imine (Rs-configuration) TS Zimmerman-Traxler TS (Indium Chelation) Imine->TS THF, 60°C AllylBr Allyl Bromide AllylBr->TS THF, 60°C Indium In(0) Powder Indium->TS THF, 60°C Product Homoallylic Sulfinamide (Ss, R-product) TS->Product Hydrolysis

Figure 1: Mechanistic pathway for the Indium-mediated allylation of chiral sulfinyl imines.

Experimental Protocol: Synthesis of (R)-N-(tert-butylsulfinyl)-1-(4-bromophenyl)but-3-en-1-amine

Objective: Synthesis of a homoallylic amine scaffold with a para-bromo handle.

Reagents:

  • (R)-N-(tert-butylsulfinyl)imine derived from 4-bromobenzaldehyde (1.0 equiv)

  • Allyl bromide (3.0 equiv)

  • Indium powder (2.0 equiv, 100 mesh)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the (R)-sulfinyl imine (1.0 mmol) in anhydrous THF (10 mL).

  • Addition: Add Allyl bromide (3.0 mmol) followed by Indium powder (2.0 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1). The suspension will turn turbid gray/white.

  • Quench: Cool to room temperature. Quench with saturated aqueous NaHCO

    
     (10 mL).
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , gradient 20% 
    
    
    
    40% EtOAc in Hexane).

Validation Criteria:

  • Yield: Expected >85%.

  • Diastereomeric Ratio (dr): Determine by

    
    H NMR (look for distinct tert-butyl singlets). Expected >95:5.
    

Part 3: Functionalization & Library Generation

Once the bromophenyl homoallylic amine is synthesized, the terminal alkene and the aryl bromide provide orthogonal reactivity handles.

Divergent Workflow

The following diagram illustrates the strategic divergence possible from the core scaffold.

Functionalization Core Core Scaffold: Bromophenyl Homoallylic Amine Suzuki Pathway A: Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 RCM Pathway B: Ring-Closing Metathesis (Piperidine Formation) Core->RCM Acryloyl chloride, then Grubbs II Heck Pathway C: Heck Reaction (Styryl Derivatives) Core->Heck Acrylate, Pd(OAc)2 Biaryl Biaryl Homoallylic Amine (Kinase Inhibitor Motifs) Suzuki->Biaryl Heterocycle Dehydropiperidine (Alkaloid Mimetics) RCM->Heterocycle

Figure 2: Divergent synthesis pathways utilizing the aryl bromide and homoallylic alkene.

Protocol: Suzuki-Miyaura Cross-Coupling

Context: Converting the 4-bromophenyl group into a biaryl system (common in GPCR ligands).

  • Mix: Combine the bromophenyl homoallylic amine (0.5 mmol), Arylboronic acid (0.75 mmol), and K

    
    CO
    
    
    
    (1.5 mmol) in Dioxane:Water (4:1, 5 mL).
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
  • Conditions: Degas with Argon for 5 min. Heat at 90°C for 12 h.

  • Workup: Filter through Celite, extract with EtOAc, and purify via HPLC or flash chromatography.

Part 4: Data & Optimization[1]

The following table summarizes solvent effects on the Indium-mediated allylation of 4-bromobenzaldehyde imines, highlighting the robustness of the reaction.

SolventTemperatureYield (%)Diastereoselectivity (dr)Notes
THF 60°C 92 98:2 Optimal Conditions
CH

Cl

Reflux7890:10Slower reaction rate
Water25°C8560:40High yield but poor stereocontrol
DMF25°C6588:12Difficult workup

Table 1: Optimization of Indium-mediated allylation conditions.

Part 5: References

  • Indium-Mediated Allylation of Sulfinyl Imines:

    • Foubelo, F., & Yus, M. (2014). Indium-mediated allylation of N-tert-butanesulfinyl imines: a convenient stereoselective synthesis of chiral homoallylic amines. Organic Syntheses, 91, 179-194.

  • Palladium-Catalyzed Cross-Coupling of Homoallylic Substrates:

    • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012).[1] Palladium-catalyzed allylic cross-coupling reactions of primary and secondary homoallylic electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411.

  • Applications in Drug Design (Halogen Bonding):

    • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.

  • General Review of Homoallylic Amine Synthesis:

    • Ding, L., et al. (2014).[2] Pd-catalyzed allylation of in situ generated α-imino anions. Organic Letters, 16(3), 720-723.

Sources

1-(3-Bromophenyl)but-3-en-2-amine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Bromophenyl)but-3-en-2-amine: Physicochemical Profiling & Solubility Optimization Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist, Process Chemistry

Executive Summary: The Homoallylic Amine Scaffold

This compound is a high-value homoallylic amine intermediate. Its structure—comprising a meta-brominated phenyl ring, a chiral amine center, and a reactive vinyl group—serves as a "privileged scaffold" in the synthesis of complex heterocycles, peptidomimetics, and alkaloid analogs.

For the researcher, this compound presents a classic amphiphilic challenge :

  • The Lipophilic Domain: The 3-bromophenyl moiety drives high LogP (estimated ~2.6–2.9), facilitating interaction with hydrophobic binding pockets but limiting aqueous solubility.

  • The Polar Domain: The primary amine (

    
    ) provides a handle for salt formation and hydrogen bonding, creating a pH-dependent solubility switch.
    

This guide details the solubility landscape of this compound, providing validated protocols for solvent selection, extraction, and thermodynamic solubility determination.

Theoretical Solubility Profile

Before initiating wet chemistry, we must establish the theoretical boundaries based on Structure-Property Relationships (SPR).

Structural Dissection & Predicted Properties
FeatureChemical MoietyEffect on Solubility
Lipophilicity 3-BromophenylSignificantly decreases water solubility; enhances solubility in DCM, Toluene, and EtOAc.
Polarity/Basicity Primary Amine (

)
High pKa (~9.5–10.0). Protonation at pH < 8.0 drastically increases aqueous solubility.
Sterics/Shape Homoallylic LinkerFlexible chain allows moderate solubility in alcohols; vinyl group is sensitive to oxidation in chlorinated solvents over time.
Solvent Compatibility Matrix
  • High Solubility (>100 mg/mL):

    • Polar Aprotic: DMSO, DMF (Excellent for stock solutions/library storage).

    • Chlorinated: Dichloromethane (DCM), Chloroform (Ideal for extraction).

    • Alcohols:[1][2] Methanol, Ethanol (Good for reactions, potential solvolysis risk if acidic).

  • Moderate Solubility (10–50 mg/mL):

    • Esters/Ethers: Ethyl Acetate, THF, MTBE.

    • Non-polar Aromatics: Toluene (Temperature dependent; good for crystallization).

  • Low Solubility (<1 mg/mL):

    • Alkanes: Hexanes, Heptane (Antisolvents for precipitation).

    • Aqueous (pH > 10): Insoluble as free base.

Critical Workflows: Extraction & Purification

The most common bottleneck with this compound is isolating the free base from reaction mixtures. We utilize its pH-dependent solubility switch for purification without chromatography.

Acid-Base Extraction Protocol
  • Objective: Remove neutral impurities (unreacted starting materials) and isolate pure amine.

  • Mechanism: The amine partitions into water at pH 2 (as ammonium salt) and into organic solvent at pH 12 (as free base).

Step-by-Step Methodology:

  • Dissolution: Dissolve crude mixture in DCM (preferred) or Ethyl Acetate.

  • Acid Wash: Extract organic layer with 1M HCl (aq) (

    
    ).
    
    • Observation: The amine moves to the aqueous phase (Top or Bottom depends on organic solvent density).

    • Action: Discard the organic layer (contains neutral impurities).

  • Basification: Cool the aqueous phase to 0°C. Slowly add 4M NaOH until pH > 12.

    • Visual: The solution will turn cloudy/oily as the free base crashes out.

  • Re-Extraction: Extract the basic aqueous phase with DCM (

    
    ).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Visualization: Acid-Base Partitioning Logic

ExtractionWorkflow Start Crude Mixture (Amine + Impurities) Dissolve Dissolve in DCM Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgPhase1 Organic Phase (Neutrals/Impurities) AcidExt->OrgPhase1 Partition AqPhase1 Aqueous Phase (pH < 2) (Amine-HCl Salt) AcidExt->AqPhase1 Partition Discard Waste Stream OrgPhase1->Discard Discard Basify Adjust to pH > 12 (NaOH) AqPhase1->Basify BaseExt Extract with DCM Basify->BaseExt AqPhase2 Aqueous Phase (Waste Salts) BaseExt->AqPhase2 OrgPhase2 Organic Phase (Pure Free Base) BaseExt->OrgPhase2 Final Dry & Concentrate (Pure Product) OrgPhase2->Final

Figure 1: Purification logic utilizing the pH-dependent solubility switch of the amine.

Experimental Protocol: Thermodynamic Solubility Determination

For drug development applications (e.g., formulation or bioassay), "visual" solubility is insufficient. You must determine Thermodynamic Equilibrium Solubility .

Scope: This protocol uses HPLC-UV to quantify the exact concentration of the compound in a saturated solution.[3]

Reagents & Equipment
  • Compound: >10 mg of this compound (solid/oil).

  • Solvent: Phosphate Buffer (pH 7.4), FaSSIF (Simulated Intestinal Fluid), or Organic Solvent of choice.

  • Equipment: Thermomixer (shaker), Centrifuge, HPLC-UV/Vis.

Protocol Steps
  • Saturation: Weigh ~2 mg of compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

    • Check: Ensure undissolved solid/oil is visible. If clear, add more compound until saturation is visually confirmed.

  • Equilibration: Shake at 25°C (or 37°C) for 24 hours at 750 rpm.

    • Why: Kinetic solubility (precipitation from DMSO) often overestimates solubility. 24h shaking ensures the crystal lattice energy is overcome (thermodynamic equilibrium).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Sampling: Carefully aspirate the supernatant.

    • Critical: Do not disturb the pellet.

  • Quantification: Dilute the supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC.

    • Calculation: Compare peak area to a standard calibration curve (0.1 – 100 µM).



Crystallization Strategies

As an oil or low-melting solid, this compound is difficult to handle. Converting it to a crystalline salt improves stability and solubility in aqueous media.

Recommended Salt Forms:

  • Hydrochloride (HCl):

    • Method: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise.

    • Outcome: White precipitate. Highly water-soluble, hygroscopic.

  • Tartrate/Oxalate:

    • Method: Dissolve free base in Ethanol. Add 1 equivalent of L-Tartaric acid in warm Ethanol. Cool slowly.

    • Outcome: Crystalline needles. Good for resolution of the chiral center.

Solvent Selection for Crystallization (Antisolvent Method)

Crystallization Input Amine Salt (Crude) Solvent Dissolve in Hot Ethanol/MeOH Input->Solvent Antisolvent Add Antisolvent (EtOAc or Ether) Solvent->Antisolvent Until cloudy Cooling Cool to 4°C (Slow Ramp) Antisolvent->Cooling Result Crystals Formed Cooling->Result

Figure 2: Antisolvent crystallization workflow for amine salts.

References

  • Raytor. (2026). Pharmaceutical Solubility Testing: Equilibrium and Kinetic Methods in Practice. Retrieved from

  • Evotec. (n.d.). Thermodynamic Solubility Assay Protocols. Retrieved from

  • PubChem. (2025).[4] Compound Summary: But-3-en-2-amine derivatives. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Homoallylic Amines and Allylation Protocols. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: (E)-4-(3-Bromophenyl)but-3-en-2-one. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Addition of Vinylmagnesium Bromide to 3-Bromophenyl Imines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic addition of organometallic reagents, such as Grignard reagents, to imines represents a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of structurally diverse amines.[1][2] This application note provides a detailed technical guide for the 1,2-addition of vinylmagnesium bromide to imines derived from 3-bromoaniline and various aldehydes. The resulting products, α-vinyl-3-bromoanilines, are versatile synthetic intermediates. The vinyl group can be further functionalized, and the bromine atom on the phenyl ring provides a handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.[3]

This document will delve into the mechanistic underpinnings of the reaction, provide comprehensive, step-by-step protocols for the synthesis of the imine precursors and the subsequent Grignard addition, and offer insights into reaction optimization and troubleshooting.

Theoretical Background

The overall transformation involves a two-step sequence: the formation of a 3-bromophenyl imine followed by the nucleophilic addition of vinylmagnesium bromide.

Part 1: Imine Formation

Imines, also known as Schiff bases, are typically formed through the acid-catalyzed condensation reaction between a primary amine and an aldehyde or ketone.[4][5] The reaction is reversible and proceeds through a carbinolamine intermediate.[5][6] Removal of water drives the equilibrium towards the formation of the imine.[4][5]

Mechanism of Imine Formation:

  • Nucleophilic Attack: The lone pair of the primary amine (3-bromoaniline) attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.[4][5]

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).[4][6]

  • Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.[4][6]

  • Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst.[4]

Part 2: Nucleophilic Addition of Vinylmagnesium Bromide

Grignard reagents are potent nucleophiles and strong bases. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. The addition of vinylmagnesium bromide to the imine is a classic example of a 1,2-nucleophilic addition.

Mechanism of Grignard Addition:

  • Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, coordinates to the nitrogen atom of the imine. This coordination increases the electrophilicity of the imine carbon.

  • Nucleophilic Attack: The nucleophilic vinyl group attacks the electrophilic imine carbon, forming a new carbon-carbon bond. This results in the formation of a magnesium amide salt intermediate.

  • Hydrolysis (Workup): The reaction is quenched with an aqueous solution, typically a mild acid like saturated ammonium chloride, to protonate the nitrogen atom and hydrolyze the magnesium salts, yielding the final secondary amine product.[7][8]

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and flame-dried glassware.[8][9] Vinyl bromide is a volatile and flammable liquid. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-Benzylidene-3-bromoaniline (Imine Precursor)

This protocol describes the synthesis of a representative imine from 3-bromoaniline and benzaldehyde.

Materials:

  • 3-Bromoaniline

  • Benzaldehyde (freshly distilled)[10]

  • Absolute Ethanol

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of 3-bromoaniline and freshly distilled benzaldehyde.[10]

  • Stir the mixture at room temperature. An exothermic reaction should occur, accompanied by the separation of water.[11]

  • After the initial reaction subsides (approximately 15 minutes), add absolute ethanol to the reaction mixture with vigorous stirring.[11]

  • Cool the mixture in an ice bath for 30 minutes to induce crystallization of the imine product.[11]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Air-dry the product. For higher purity, the crude product can be recrystallized from ethanol.[11]

Protocol 2: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

This protocol outlines the in-situ preparation of vinylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)[7][12]

  • Vinyl bromide

  • Anhydrous Tetrahydrofuran (THF)[7][8][13]

  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser (with drying tube)

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and flame-dried under a stream of inert gas to remove any traces of moisture.[7]

  • Magnesium Activation: Place the magnesium turnings in the three-necked flask. Add a single crystal of iodine. Gently warm the flask until violet iodine vapors are observed, which helps to activate the magnesium surface.[7] Allow the flask to cool to room temperature under a continuous flow of inert gas.

  • Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere. Add anhydrous THF to the flask to cover the magnesium turnings.[7]

  • Initiation: Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel. Add a small amount of the vinyl bromide solution to the magnesium suspension to initiate the reaction.[7][8] The reaction is typically initiated by observing bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

  • Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[8][13] The resulting dark grey solution is the vinylmagnesium bromide reagent.[13]

Protocol 3: Nucleophilic Addition of Vinylmagnesium Bromide to N-Benzylidene-3-bromoaniline

This protocol details the addition of the prepared Grignard reagent to the imine.

Materials:

  • N-Benzylidene-3-bromoaniline (from Protocol 1)

  • Vinylmagnesium bromide solution (from Protocol 2)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution[7][8]

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (flame-dried)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Imine Solution: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the N-benzylidene-3-bromoaniline in anhydrous THF.

  • Cooling: Cool the imine solution to 0 °C using an ice bath.[7]

  • Grignard Addition: Slowly add the prepared vinylmagnesium bromide solution to the stirred imine solution via a dropping funnel, maintaining the temperature at 0 °C.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[7]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7][8] This will protonate the intermediate and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[7]

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Representative Reaction Parameters and Outcomes

EntryAldehyde PrecursorImine Yield (%)Grignard Addition Yield (%)
1Benzaldehyde~85-95~70-85
24-Methoxybenzaldehyde~90-98~75-90
34-Chlorobenzaldehyde~80-90~65-80
42-Naphthaldehyde~85-95~70-85

Yields are approximate and may vary depending on reaction scale and purification efficiency.

Visualization

Reaction Mechanism

Reaction_Mechanism Figure 1: Reaction Mechanism Imine 3-Bromophenyl Imine Coordination_Complex Mg-N Coordinated Complex Imine->Coordination_Complex Coordination Grignard Vinylmagnesium Bromide Grignard->Coordination_Complex Magnesium_Amide Magnesium Amide Salt Coordination_Complex->Magnesium_Amide Nucleophilic Attack Final_Amine α-Vinyl-3-bromoaniline Magnesium_Amide->Final_Amine Aqueous Workup (H3O+) Mg_Salts Magnesium Salts Magnesium_Amide->Mg_Salts Aqueous Workup

Caption: Figure 1: Reaction Mechanism.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow Start Starting Materials (3-Bromoaniline, Aldehyde, Mg, Vinyl Bromide) Imine_Synth Imine Synthesis Start->Imine_Synth Grignard_Prep Grignard Reagent Preparation Start->Grignard_Prep Grignard_Addition Nucleophilic Addition Imine_Synth->Grignard_Addition Grignard_Prep->Grignard_Addition Workup Aqueous Workup & Extraction Grignard_Addition->Workup Purification Purification (Column Chromatography) Workup->Purification Product Purified Product Purification->Product

Caption: Figure 2: Experimental Workflow.

Troubleshooting

Issue Possible Cause(s) Suggested Solution(s)
Grignard reaction fails to initiate. - Wet glassware or solvent.- Inactive magnesium surface.- Ensure all glassware is flame-dried and solvents are anhydrous.[7]- Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[13]
Low yield of the amine product. - Incomplete Grignard formation.- Hydrolysis of the Grignard reagent.- Side reactions (e.g., reduction of the imine).- Ensure complete consumption of magnesium during Grignard preparation.- Maintain a strict inert atmosphere throughout the reaction.[8]- Control the reaction temperature during the Grignard addition.
Formation of biphenyl as a major byproduct. - Coupling reaction between unreacted bromobenzene (if used as a starting material for Grignard) and the Grignard reagent.- This is more common with aryl Grignard reagents but can occur. Ensure slow addition of the halide to the magnesium.
Difficulty in purifying the final product. - Presence of unreacted starting materials or byproducts.- Optimize the stoichiometry of the reactants.- Employ careful column chromatography with a gradient elution if necessary.

Conclusion

The nucleophilic addition of vinylmagnesium bromide to 3-bromophenyl imines is a robust and versatile method for the synthesis of α-vinyl-3-bromoanilines. These products are valuable intermediates for further synthetic transformations, offering multiple points for diversification. By following the detailed protocols and considering the troubleshooting guide provided, researchers can successfully implement this methodology to access a wide range of novel amine-containing compounds for applications in drug discovery and materials science. Careful attention to anhydrous and inert reaction conditions is paramount for achieving high yields and purity.

References

  • Preparation of vinylmagnesium bromide. PrepChem.com. Available at: [Link]

  • Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines. ChemRxiv. Available at: [Link]

  • Addition of Benzylic and Allylic Organozinc and Grignard Reagents to Resin-Bound Imines To Provide α-Branched Secondary Amines Bearing a Wide Variety of Functional Groups. Utility in the Synthesis of β-3 Adrenergic Receptor Agonists. ACS Publications. Available at: [Link]

  • vinyl bromide. Organic Syntheses Procedure. Available at: [Link]

  • Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines. PMC. Available at: [Link]

  • An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. RSC Publishing. Available at: [Link]

  • Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. PMC. Available at: [Link]

  • Addition of benzylic and allylic organozinc and Grignard reagents to resin-bound imines to provide alpha-branched secondary amines bearing a wide variety of functional groups. Utility in the synthesis of beta-3 adrenergic receptor agonists. PubMed. Available at: [Link]

  • Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. Wiley-VCH. Available at: [Link]

  • Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. Asymmetric Synthesis of the Antidepressant Cericlamine. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines. RSC Publishing. Available at: [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Available at: [Link]

  • Preparation of certain organomagnesium chlorides in ethylene polyethers. Google Patents.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Working with Hazardous Chemicals. Available at: [Link]

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Semantic Scholar. Available at: [Link]

  • Grignard Reaction. Web Pages. Available at: [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Available at: [Link]

  • Propose mechanisms for the three imine-forming reactions just shown. Pearson. Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. ACS Publications. Available at: [Link]

  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Organic Chemistry | OpenStax. Available at: [Link]

  • Purification of amine reaction mixtures. Google Patents.
  • 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Fundamentals of Organic Chemistry - NC State University Libraries. Available at: [Link]

  • benzalaniline. Organic Syntheses Procedure. Available at: [Link]

  • Reactions of allylic Grignard reagents and unsaturated amines. ACS Publications. Available at: [Link]

  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. Available at: [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]

  • A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. ResearchGate. Available at: [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science (RSC Publishing). Available at: [Link]

  • Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. PMC. Available at: [Link]

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. RSC Publishing. Available at: [Link]

Sources

Palladium-catalyzed cross-coupling of 1-(3-Bromophenyl)but-3-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Molecule: 1-(3-Bromophenyl)but-3-en-2-amine is a high-value chiral scaffold containing three distinct reactive centers:

  • Aryl Bromide (C-Br): The intended site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.).[1]

  • Homoallylic Primary Amine (

    
    ):  A potent Lewis base capable of poisoning Pd catalysts or participating in competing N-arylation.[1]
    
  • Terminal Alkene (

    
    ):  Susceptible to Heck coupling or Pd-mediated isomerization to the internal alkene (conjugation with the phenyl ring).[1]
    

The Challenge: The primary failure mode in coupling this substrate is catalyst deactivation via amine coordination, followed by racemization of the C2 chiral center. Standard Pd sources (


, 

) often fail because the free amine displaces phosphine ligands, forming inactive [Pd(amine)2X2] complexes.[1] Furthermore, strong bases (e.g.,

) used in traditional protocols will deprotonate the C2 position (allylic and inductive effect of N), destroying enantiopurity.

The Solution: This guide details a Ligand-Controlled Chemoselective Protocol utilizing Buchwald’s 3rd Generation Precatalysts (specifically XPhos Pd G3 or G2 ).[1] These bulky, electron-rich biaryl phosphine ligands sterically preclude amine binding to the metal center, enabling high-yield C-C bond formation without N-protection.

Reaction Decision Framework

Before initiating wet chemistry, assess the substrate tolerance using the following logic flow.

ReactionLogic Start Substrate: This compound Decision Is Enantiopurity Critical (>98% ee)? Start->Decision Direct Route A: Direct Coupling (XPhos Pd G3) Decision->Direct No / Moderate Risk Protect Route B: Boc-Protection Sequence Decision->Protect Yes (High Risk) ConditionsA Base: K3PO4 (aq) Solvent: THF/H2O Temp: 60-80°C Direct->ConditionsA ConditionsB 1. Boc2O, TEA 2. Pd(dppf)Cl2, Na2CO3 3. TFA Deprotection Protect->ConditionsB

Figure 1: Strategic decision tree for selecting the coupling pathway based on tolerance for risk regarding racemization and yield.

Detailed Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Free Amine Compatible)

Best for: Rapid library synthesis where avoiding protection/deprotection steps is prioritized.[1]

Mechanism of Action: The XPhos ligand is sufficiently bulky to prevent the primary amine of the substrate from binding to the Palladium(0) intermediate. The use of a precatalyst (G3/G2) ensures the immediate release of the active L-Pd(0) species without requiring reduction by the amine, which can lead to side products.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (preferred) or G2 (2.0 – 4.0 mol%)

  • Base:

    
     (0.5 M aqueous solution, degassed)
    
  • Solvent: THF or 1,4-Dioxane (HPLC Grade)[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (Oxygen promotes homocoupling and catalyst oxidation).[1]
  • Solvent Addition: Add THF (

    
     concentration relative to substrate) via syringe.
    
  • Base Addition: Add degassed 0.5 M

    
      (2.0 equiv) via syringe.
    
    • Note: Do not use carbonate bases (

      
      ) if the boronic acid is protodeboronation-prone (e.g., 2-heterocyclic boronic acids).[1]
      
  • Reaction: Heat the mixture to 60 °C for 2–4 hours.

    • Critical Control: Monitor via LC-MS.[1] If conversion is slow, increase to 80 °C, but do not exceed 80 °C to prevent thermal isomerization of the terminal alkene.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ).[1] Dry over
    
    
    , filter, and concentrate.
Protocol B: Two-Step Protection-Coupling (High Fidelity)

Best for: Scale-up (>10g) or when absolute retention of chirality is required.

Rationale: Protecting the amine as a carbamate (Boc) eliminates catalyst poisoning and reduces the acidity of the alpha-proton, securing the stereocenter.

Step 1: Boc-Protection [1]

  • Dissolve substrate in DCM (

    
    ).[1]
    
  • Add

    
     (1.5 equiv) and 
    
    
    
    (1.1 equiv).[1]
  • Stir at RT for 2 hours. Wash with 1M citric acid (removes amines), then brine.[1] Concentrate.

    • Yield Target: >95% (Quantitative).[1]

Step 2: Coupling (Standard Conditions)

  • Catalyst:

    
     (3 mol%) is sufficient for Boc-protected substrates.[1]
    
  • Conditions: Toluene/Water (4:1),

    
     (2.0 equiv), 80 °C, 4 hours.
    
  • Deprotection: Treat crude with 4M HCl in Dioxane or TFA/DCM (1:4) at 0 °C to RT.

Post-Reaction Purification: Palladium Scavenging

Requirement: For pharmaceutical applications, residual Pd must be <10 ppm.[2]

Protocol:

  • Dissolve the crude organic product in THF or EtOAc (

    
    ).
    
  • Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w/w relative to crude mass).

  • Stir at 40 °C for 4 hours or RT overnight.

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate filtrate.

    • Validation: Verify Pd levels using ICP-MS.

Data & Troubleshooting Guide

Table 1: Optimization Parameters

VariableRecommendationRationale
Catalyst XPhos Pd G3 Bulky ligand prevents amine coordination; G3 activates faster than G2 at low temp.
Base

(aq)
Mild enough to prevent racemization; buffers reaction pH.[1]
Solvent THF or Dioxane High solubility for organic substrate; miscible enough with water for phase transfer.
Temp 60°C Optimal balance. >80°C risks alkene migration; <40°C is too slow.[1]

Troubleshooting:

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by the amine.

    • Fix: Switch to Protocol B (Boc-protection) OR increase catalyst loading to 5 mol%.

  • Problem: Isomerization of Alkene (Terminal to Internal).

    • Cause: "Pd-Hydride" species forming during the reaction (often from

      
      -hydride elimination side cycles).[1]
      
    • Fix: Reduce reaction time. Ensure strict Argon atmosphere. Add 10 mol% p-Benzoquinone (oxidant) to scavenge Pd-H species (advanced technique).

  • Problem: Racemization.

    • Cause: Base is too strong (

      
      ).[1]
      
    • Fix: Switch from Carbonates to Phosphates (

      
      ) or Fluorides (
      
      
      
      ).

References

  • Buchwald, S. L., et al. (2013). Precatalysts for Suzuki-Miyaura Coupling of Unprotected Amines.[1][3] Journal of the American Chemical Society.[4] [1]

  • Molander, G. A., et al. (2012).[1] Suzuki-Miyaura Cross-Coupling of Potassium Boc-Protected Aminomethyltrifluoroborates.[1] Organic Letters.[1][4][5][6] [1]

  • Biotage Application Note. (2023). Metal Scavenging: Removal of Palladium from Pharmaceutical Intermediates.[7][8]

  • Hartwig, J. F. (2014).[4] Palladium-Catalyzed Amination of Aryl Halides with Ammonium Salts.[1][4][9] Organic Letters.[1][4][5][6] [1]

Sources

Application Note: Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)but-3-en-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic integration of 1-(3-Bromophenyl)but-3-en-2-amine (hereafter Compound A ) into Suzuki-Miyaura cross-coupling workflows. As a chiral homoallylic amine scaffold, Compound A presents a unique set of chemoselective challenges: the potential for palladium catalyst poisoning by the free primary amine, and the risk of alkene isomerization/racemization under basic conditions at elevated temperatures. This note provides two validated protocols: a robust Protection-First Strategy (Method A) for scale-up and high-fidelity stereochemical retention, and a Direct Coupling Strategy (Method B) utilizing Buchwald precatalysts for rapid library synthesis.

Molecule Profile & Strategic Analysis

Structural Properties[1]
  • IUPAC Name: this compound

  • Role: Chiral building block for drug discovery (e.g., peptidomimetics, CNS active agents).

  • Key Motifs:

    • Meta-Bromoaryl: The reactive handle for cross-coupling. Sterically accessible but electronically deactivated compared to para-isomers.

    • Chiral Allylic Amine System: The stereocenter at C2 is sensitive. The terminal alkene is prone to Pd-catalyzed migration to form an internal enamine (which tautomerizes to an imine), destroying the stereocenter.

    • Free Primary Amine: A strong

      
      -donor capable of sequestering Pd(II) species, leading to catalyst arrest (poisoning).
      
The "Protect vs. Direct" Decision Matrix

The primary decision point in utilizing Compound A is whether to mask the amine.

FeatureMethod A: Boc-Protection (Recommended)Method B: Direct Coupling (Advanced)
Catalyst Compatibility High (Standard Pd sources like

)
Restricted (Requires bulky ligands like XPhos/SPhos)
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Stereo-Integrity Excellent (Carbamate prevents chelation)Moderate (Risk of racemization via hydride shift)
Purification Easy (Lipophilic intermediate)Difficult (Polar/Zwitterionic product)
Use Case Scale-up (>1g), GMP, Valuable Boronic AcidsHTE Screening, MedChem Library Generation

Mechanistic Visualization

The following diagram illustrates the competitive pathways during the coupling of Compound A. Note how the free amine can intercept the Pd(II) intermediate unless hindered by bulky ligands or protection.

SuzukiMechanism cluster_legend Critical Control Point Start Compound A (Ar-Br + NH2) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Start->OxAdd + Pd(0) Pd0 Active Pd(0)L2 Poison Catalyst Poisoning (Pd-Amine Complex) OxAdd->Poison Unprotected NH2 (Chelation) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 Base Base Activation (OH-/CO3-) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Mechanistic pathway showing the competition between productive transmetallation and non-productive amine coordination (poisoning).

Experimental Protocols

Method A: The "Gold Standard" (Boc-Protection Route)

Best for: Scale-up, preserving chirality, and using standard laboratory catalysts.

Step 1: N-Boc Protection

The alkene in Compound A is stable to standard Boc conditions.

  • Setup: Dissolve Compound A (1.0 equiv) in DCM (0.2 M).

  • Reagents: Add

    
     (1.5 equiv). Cool to 0°C.[1][2]
    
  • Addition: Add

    
     (1.1 equiv) portion-wise.
    
  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (ninhydrin stain will disappear for the product).

  • Workup: Wash with 0.5M HCl (rapidly, to avoid deprotection), then sat.

    
    . Dry over 
    
    
    
    .[1]
  • Yield Target: >95% (Colorless oil/solid).

Step 2: Suzuki Coupling of N-Boc Intermediate
  • Reagents:

    • N-Boc-Compound A (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%). Why? The ferrocenyl ligand is robust and resists displacement by the carbamate.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for sterically hindered partners).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly (sparge with Ar for 15 min).

  • Conditions: Heat to 80°C for 4–12 hours.

    • Critical Note: Do not exceed 90°C to prevent thermal migration of the double bond.

  • Workup: Dilute with EtOAc, wash with water. Purify via silica flash chromatography.

Step 3: Deprotection (Optional)

Standard TFA/DCM (1:4) or 4M HCl in Dioxane at 0°C


 RT.
Method B: The "Direct Coupling" (Advanced Route)

Best for: High-throughput screening (HTS), library synthesis, or when deprotection is undesirable.

This method relies on Buchwald Precatalysts (specifically Generation 3 or 4) which contain bulky biarylphosphine ligands (XPhos or SPhos). These ligands create a steric shell around the Pd center, preventing the free amine of Compound A from coordinating (poisoning) the catalyst.

Protocol
  • Vessel: Microwave vial or sealable pressure tube (inert atmosphere required).

  • Reagents:

    • Compound A (Unprotected) (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

      • Alternative:

        
         (2 mol%) + XPhos (8 mol%).
        
    • Base:

      
       (Tribasic Potassium Phosphate) (2.0 equiv).
      
      • Why?

        
         is milder than alkoxides, reducing the risk of alkene isomerization.
        
  • Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1).

    • Why? Biphasic systems often protect the free amine in the aqueous phase or interface while the coupling happens in the organic phase.

  • Conditions:

    • Thermal: 80°C for 2–6 hours.

    • Microwave: 100°C for 30 minutes (High risk of isomerization; validate first).

  • Workup:

    • The product is a free amine. Acidify aqueous layer to pH 2 to pull product into water. Wash organic layer (removes impurities). Basify aqueous layer to pH 10. Extract product into DCM.

Troubleshooting & Optimization Guide

Use this decision tree to resolve common failure modes.

OptimizationTree Problem Reaction Failed / Low Yield Check1 Is Starting Material (SM) consumed? Problem->Check1 SM_Remains Yes: SM Remains Check1->SM_Remains SM_Gone No: SM Consumed Check1->SM_Gone Poisoning Diagnosis: Catalyst Poisoning Action: Switch to Method A (Boc) or increase Ligand:Pd ratio SM_Remains->Poisoning Check2 Is Product Racemic or Isomerized? SM_Gone->Check2 Isomer Yes: Alkene Migration observed Check2->Isomer Dehal No: Protodehalogenation (Ar-H) Check2->Dehal Fix_Isomer Action: Lower Temp (<70°C) Switch Base to K3PO4 Reduce Rxn Time Isomer->Fix_Isomer Fix_Dehal Action: Use Anhydrous Solvent Switch to Pd(PPh3)4 Dehal->Fix_Dehal

Figure 2: Troubleshooting logic for Suzuki coupling of amino-aryl alkenes.

Quantitative Comparison of Conditions
VariableStandard (Not Recommended)Optimized (Method B)
Catalyst

XPhos Pd G3
Base

/


Solvent DMF (Promotes decomposition)n-BuOH/H2O or Dioxane/H2O
Temp >100°C60–80°C

References

  • Maiti, D., Buchwald, S. L., et al. (2011).[3] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science.

  • Miyaura, N., Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Bruno, N. C., Buchwald, S. L., et al. (2013). "Improved Synthesis of Buchwald-Hartwig Precatalysts." Organic Process Research & Development.

  • BenchChem. (2025).[1] "Protocol for N-Boc Protection of Primary Amines." BenchChem Technical Guides.

  • Sigma-Aldrich. (2024). "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC Complexes." Technical Library.

Disclaimer: This protocol involves the use of transition metals and organic solvents.[2][4] Always consult the Safety Data Sheet (SDS) for this compound and all reagents before use. Perform all reactions in a fume hood.

Sources

Ellman auxiliary synthesis of alpha-substituted phenethylamines

Application Note: High-Fidelity Synthesis of -Substituted Phenethylamines via the Ellman Auxiliary

Executive Summary

The

asymmetric synthesis of 

-substituted phenethylamines
Ellman Auxiliary

This protocol prioritizes the Ketimine Reduction Route , which offers the most direct access to the target scaffold from stable aryl-ketone precursors. We utilize Titanium(IV) ethoxide [Ti(OEt)


Key Advantages of this Protocol:
  • Stereocontrol: Predictable induction of chirality via a cyclic transition state.

  • Scalability: Avoids unstable aldehyde intermediates common in alternative routes.

  • Purity: Crystalline intermediates often allow upgrading of optical purity without chromatography.

Mechanistic Strategy & Logic

The success of the Ellman auxiliary relies on the electronic and steric properties of the tert-butanesulfinyl group. Unlike simple imines, N-sulfinyl imines are activated electrophiles but resistant to enolization, preventing racemization at the

The Stereochemical Pivot

The critical step is the diastereoselective reduction of the N-sulfinyl ketimine.

  • Condensation: Ti(OEt)

    
     acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the ketimine.
    
  • Reduction: The bulky tert-butyl group forces the reducing agent to attack from the less hindered face. Using a coordinating reducing agent like L-Selectride (lithium tri-sec-butylborohydride) creates a rigid, chelated transition state (involving the sulfinyl oxygen and the metal), maximizing diastereoselectivity compared to non-chelating agents like NaBH

    
    .
    
Pathway Visualization

EllmanPathwaycluster_recycleAuxiliary FateKetoneAryl Ketone(Prochiral)CondensationCondensationTi(OEt)4, THFKetone->CondensationAux(R)-t-Butanesulfinamide(Chiral Auxiliary)Aux->CondensationSulfinimineN-Sulfinyl Ketimine(Activated Electrophile)Condensation->Sulfinimine-H2OReductionDiastereoselective ReductionL-Selectride (-78°C)Sulfinimine->ReductionChelation ControlSulfinamideSulfinamide Intermediate(Single Diastereomer)Reduction->SulfinamideHydride TransferDeprotectionAcid CleavageHCl / MeOHSulfinamide->DeprotectionProductα-SubstitutedPhenethylamine(Chiral Amine)Deprotection->Product-SO2, -tBuSulfinic Acid/EsterSulfinic Acid/EsterDeprotection->Sulfinic Acid/Ester

Figure 1: Critical pathway for the asymmetric synthesis of phenethylamines via the Ellman auxiliary.

Detailed Experimental Protocol

Safety Note: Phenylacetone derivatives may be regulated in some jurisdictions. Ensure all local compliance laws are met. All steps must be performed in a fume hood.

Phase 1: Condensation (Formation of the N-Sulfinyl Ketimine)

Objective: Convert the ketone to the active sulfinimine.

Reagents:

  • Aryl Ketone (e.g., 1-phenyl-2-propanone derivative) [1.0 equiv]

  • (R)- or (S)-tert-Butanesulfinamide [1.1 equiv]

  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) [2.0 equiv]
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to ketone)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Add the Aryl Ketone and (R)-tert-Butanesulfinamide to the flask.

  • Solvation: Add anhydrous THF via syringe. Stir to dissolve.

  • Activation: Add Ti(OEt)

    
      dropwise via syringe. The solution may turn slightly yellow/orange.
    
  • Reaction: Stir the mixture at Room Temperature for 12–24 hours.

    • Note: For sterically hindered ketones, mild heating (40–50°C) may be required. Monitor by TLC or LC-MS (look for disappearance of ketone and appearance of the imine mass: M + 105).

  • Quench: Once complete, pour the reaction mixture into an equal volume of Brine while stirring vigorously. A thick white precipitate (Titanium salts) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with Ethyl Acetate (EtOAc).

  • Isolation: Dry the organic phase over Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The sulfinimine is stable and often crystalline.

Phase 2: Diastereoselective Reduction

Objective: Set the chiral center.

Reagents:

  • N-Sulfinyl Ketimine (from Phase 1) [1.0 equiv]

  • L-Selectride (1.0 M in THF) [1.5 equiv]

  • Solvent: Anhydrous THF

Procedure:

  • Cooling: Dissolve the Sulfinimine in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add L-Selectride dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 2 hours.

    • Checkpoint: TLC should show complete consumption of the starting imine.

  • Quench: Slowly add Methanol at -78°C to quench excess hydride. Allow the solution to warm to Room Temperature.

  • Workup: Dilute with EtOAc and wash with saturated NH

    
    Cl solution. Dry organic layer (Na
    
    
    SO
    
    
    ) and concentrate.
  • Analysis: Determine Diastereomeric Ratio (dr) via

    
    H NMR or Chiral HPLC.
    
    • Expectation: L-Selectride typically yields >90:10 to 99:1 dr. If NaBH

      
       was used (at 0°C), dr might be lower (e.g., 80:20).
      
Phase 3: Deprotection (Cleavage of the Auxiliary)

Objective: Release the free amine.

Reagents:

  • HCl (4.0 M in Dioxane or MeOH) [4.0 equiv]

  • Solvent: Methanol (MeOH)[1]

Procedure:

  • Dissolution: Dissolve the Sulfinamide intermediate in MeOH.

  • Cleavage: Add the HCl solution . Stir at Room Temperature for 1–2 hours.

  • Workup (Amine Salt): Concentrate the solvent to dryness. Triturate the residue with Diethyl Ether to remove non-polar byproducts. The solid remaining is the pure Amine Hydrochloride Salt .

  • Free Base (Optional): Dissolve salt in water, basify with 1M NaOH, and extract into DCM.

Data Analysis & Troubleshooting

Comparative Reagent Performance
Reducing AgentTemperatureTypical YieldTypical drMechanism Note
L-Selectride -78°C85-95%>95:5 Steric bulk enforces strict chelation control.
NaBH

0°C90-98%75:25 - 85:15Faster, cheaper, but less selective.
DIBAL-H -78°C60-80%VariableOften leads to over-reduction or ring opening if not controlled.
Troubleshooting Guide

Problem: Low conversion during condensation.

  • Root Cause: Steric hindrance of the ketone or wet Ti(OEt)

    
    .
    
  • Solution: Increase Ti(OEt)

    
     to 3.0 equiv and heat to reflux (65°C). Ensure reagents are fresh.
    

Problem: Low diastereoselectivity (dr < 80:20).

  • Root Cause: Temperature fluctuation during reduction or lack of coordinating solvent.

  • Solution: Ensure strict -78°C maintenance. Switch from NaBH

    
     to L-Selectride.
    

Problem: "Gummy" precipitate during Ti workup.

  • Root Cause: Incomplete hydrolysis of Titanium salts.

  • Solution: Use a specific "Celite/Brine" quench protocol: Add brine dropwise to the reaction mixture before filtration to granulate the titanium salts.

Alternative Workflow: Grignard Addition

If the target requires an exotic

Aldimine Route

GrignardRouteStartAliphatic Aldehyde(e.g., Acetaldehyde)ImineN-Sulfinyl AldimineStart->ImineCondensationGrignardAdd BenzylMgBr(DCM/Toluene, -78°C)Imine->GrignardTargetα-SubstitutedPhenethylamineGrignard->Target1. Addition2. Deprotection

Figure 2: Alternative route using Grignard addition to aldimines.

This route is particularly useful for library synthesis where the benzyl group is varied using different Grignard reagents against a standard acetaldehyde-derived sulfinimine.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research. Link

  • Cogan, D. A.; Liu, G.; Ellman, J. A. (1999).[1] "Asymmetric Synthesis of Chiral Amines by the Highly Diastereoselective 1,2-Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines". Tetrahedron. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews. Link

  • Organic Syntheses. (2005). "Synthesis of (S)-(-)-tert-Butanesulfinamide". Org.[2][3][4][5][6][7] Synth. 82, 157. Link

  • Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[1] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines". Journal of the American Chemical Society.[8] Link

Application Notes and Protocols for 1-(3-Bromophenyl)but-3-en-2-amine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptidomimetics

The journey from a biologically active peptide to a viable therapeutic agent is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility leading to reduced receptor affinity.[1][2][3][4] Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles.[1][2][3] A cornerstone of modern peptidomimetic design is the incorporation of non-natural amino acids, which can introduce novel structural and functional motifs.[5][6] These unique building blocks allow for precise control over the conformation, stability, and biological activity of the resulting molecule.[5][6]

This guide introduces 1-(3-Bromophenyl)but-3-en-2-amine , a novel synthetic amino acid analogue, as a versatile building block for peptidomimetic synthesis. Its unique trifunctional nature—a homoallylic amine backbone, a terminal vinyl group, and a meta-substituted bromophenyl ring—provides a rich platform for creating structurally diverse and functionally complex peptidomimetics. We will explore its synthesis, incorporation into peptide sequences, and subsequent post-synthetic modifications that unlock a wide array of therapeutic and research possibilities.

Structural Features and Strategic Advantages

The power of this compound lies in its distinct chemical moieties, each contributing to its utility in drug design:

  • The Homoallylic Amine Core: As a crucial intermediate in the synthesis of nitrogen-containing natural products and pharmaceuticals, the homoallylic amine structure provides a unique spacing and conformational influence on the peptide backbone.[7][8][9][10]

  • The Terminal Vinyl Group: This functional group serves as a powerful synthetic handle. It can be used to introduce conformational constraints by forming cyclic structures through ring-closing metathesis with other unsaturated residues.[11] Additionally, it is amenable to a variety of chemical transformations, including hydroamination, oxidation, and Michael additions, allowing for further diversification.

  • The 3-Bromophenyl Ring: The bromine atom on the aromatic ring is not merely a bulky side chain; it is a gateway to extensive chemical modification.[12][13][14] It serves as a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[15][16][17]

Proposed Synthesis of the Building Block

As a novel compound, a standardized synthesis for this compound may not be commercially established. Below is a proposed, robust synthetic route based on well-established organic chemistry principles.

Synthetic Workflow

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Allylation cluster_2 Step 3: Fmoc Protection A 3-Bromobenzaldehyde C 3-Bromo-N-((E)-3-bromobenzylidene)benzylamine A->C Ethanol, rt B Ammonia B->C E This compound C->E Anhydrous THF, 0°C to rt D Allylmagnesium bromide D->E G Fmoc-1-(3-Bromophenyl)but-3-en-2-amine E->G DIPEA, DCM F Fmoc-OSu F->G

Caption: Proposed synthetic route for Fmoc-protected this compound.

Detailed Protocol for Synthesis

Step 1: Imine Formation

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in ethanol, add a solution of ammonia in ethanol (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours until TLC analysis indicates the complete consumption of the aldehyde.

  • Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Nucleophilic Allylation

  • Dissolve the crude imine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add allylmagnesium bromide (1.1 eq, 1M solution in THF) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Step 3: N-terminal Fmoc Protection

  • Dissolve the purified amine (1.0 eq) in dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Add 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq) portion-wise.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography to yield the Fmoc-protected building block ready for solid-phase peptide synthesis (SPPS).

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected derivative of this compound can be readily incorporated into peptide sequences using standard automated or manual SPPS protocols.

SPPS Workflow

A Resin Swelling (e.g., in DMF) B Fmoc Deprotection (20% Piperidine in DMF) A->B C Washing (DMF) B->C D Coupling: Fmoc-1-(3-BrPh)but-3-en-2-amine + HBTU/HOBt/DIPEA C->D E Washing (DMF) D->E F Repeat Cycle for Next Amino Acid E->F Continue Elongation G Final Deprotection and Cleavage (e.g., TFA Cocktail) E->G Final Step H Purification (RP-HPLC) G->H cluster_0 On-Resin or In-Solution cluster_1 Vinyl Group Modification cluster_2 Bromophenyl Group Modification A Peptide with 1-(3-BrPh)but-3-en-2-amine B Ring-Closing Metathesis (with another alkene) A->B C Thiol-Ene Click Chemistry A->C F Suzuki Coupling (Arylboronic acid, Pd catalyst) A->F G Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) A->G D Cyclic Peptidomimetic B->D E Thioether-linked Conjugate C->E H Bi-aryl Peptidomimetic F->H I Alkynyl-Aryl Peptidomimetic G->I

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Addition to meta-Bromo Nitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Grignard additions to meta-bromo nitrile intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with m-bromobenzonitrile is resulting in a very low yield of the desired ketone. What are the most common culprits?

Low yields in this specific Grignard reaction can be traced back to several key areas, often compounding one another. A systematic approach to troubleshooting is critical.

1. Grignard Reagent Quality and Activity:

  • Decomposition: Grignard reagents are highly sensitive to moisture and air.[1][2][3] Exposure to even trace amounts of water will quench the reagent, converting it to the corresponding alkane and rendering it inactive for nucleophilic addition.[2][3][4] All glassware must be rigorously dried (flame- or oven-dried), and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1][5]

  • Incomplete Formation: The passivating layer of magnesium oxide on magnesium turnings can prevent or slow down the reaction with the organic halide, leading to a lower concentration of the active Grignard reagent than anticipated.[6][7][8]

2. Reaction Conditions:

  • Temperature: While many Grignard reactions are run at reflux in THF, reactions involving substrates with potentially acidic protons or other sensitive functionalities can benefit from lower temperatures (e.g., 0 °C) to minimize side reactions.[5]

  • Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity.[8] While diethyl ether and THF are standard, the use of a co-solvent like toluene with diethyl ether has been shown to improve the yield of the ketone product by reducing side reactions.[9]

3. Competing Side Reactions:

  • Protonation by Acidic Protons: Grignard reagents are strong bases.[10][11][12] If your Grignard reagent has β-hydrogens, it can act as a base and deprotonate any acidic protons in the reaction mixture, including those on other starting materials or even trace water.[13]

  • Wurtz Coupling: The formation of biphenyl-type byproducts (R-R) can occur, consuming the Grignard reagent.[14]

4. Workup Procedure:

  • Incomplete Hydrolysis: The initial product of the Grignard addition to a nitrile is a magnesium imine salt.[15][16] This intermediate must be hydrolyzed, typically with aqueous acid, to yield the final ketone.[15][17] Incomplete hydrolysis will directly lead to a lower yield of the desired product.[5]

Q2: I am observing the recovery of a significant amount of my m-bromobenzonitrile starting material. What is causing this lack of reactivity?

The recovery of starting material points towards issues with either the Grignard reagent's formation and activity or the reaction conditions being suboptimal for the addition to the nitrile.

Troubleshooting Steps:

  • Verify Grignard Reagent Concentration: It is crucial to determine the exact concentration of your Grignard reagent via titration before use. This ensures you are using the correct stoichiometry. A common method involves titration against a solution of I₂ in THF.[18][19]

  • Activate the Magnesium: The magnesium oxide layer is a frequent cause of failed or sluggish Grignard formations.[20]

    • Chemical Activation: Use a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[6][7][18][21] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas and magnesium bromide, exposing a fresh, reactive metal surface.[7]

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle just before use can also be effective.[18]

  • Optimize Reaction Temperature and Time: The addition of a Grignard reagent to a nitrile is generally slower than to a more reactive carbonyl compound like an aldehyde or ketone. Consider increasing the reaction time or temperature (refluxing in THF) if initial attempts at lower temperatures were unsuccessful.

  • Consider Catalysis: For sterically hindered substrates or less reactive Grignard reagents, the addition to nitriles can be sluggish. The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), has been shown to significantly improve the rate and yield of the reaction by forming a more reactive organozinc species in situ.[22]

Advanced Troubleshooting and Mechanistic Insights
Q3: My reaction is producing a significant amount of a dimeric byproduct. What is the mechanism of this side reaction and how can I prevent it?

The formation of dimeric species, often from the coupling of the Grignard reagent's organic group, is a known side reaction.

Mechanism of Dimer Formation (Wurtz-type Coupling):

This side reaction is thought to proceed through a radical mechanism that can occur during the formation of the Grignard reagent itself. An electron transfer from the magnesium surface to the organic halide forms a radical intermediate. While this can proceed to form the Grignard reagent, two of these radicals can also couple to form a dimer.

Prevention Strategies:

  • Control the Rate of Addition: When preparing the Grignard reagent, add the organic halide to the magnesium turnings slowly. This maintains a low concentration of the organic halide and the resulting radical intermediate, minimizing the likelihood of dimerization.

  • Solvent Effects: The choice of solvent can influence the rates of the desired Grignard formation versus side reactions. Ethereal solvents like THF are generally preferred as they effectively solvate and stabilize the Grignard reagent.[8]

  • Use of Additives: The addition of LiCl to form a "Turbo-Grignard" reagent can sometimes improve yields and reduce side reactions by breaking up dimeric and oligomeric Grignard species in solution, leading to a more reactive monomeric species.[1]

Experimental Protocols
Protocol 1: Activation of Magnesium Turnings with 1,2-Dibromoethane
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a minimal amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • Add a few drops of 1,2-dibromoethane.

  • If the reaction does not start spontaneously (indicated by the evolution of ethylene gas), gently warm the flask with a heat gun until bubbling is observed.[7]

  • Once activation is confirmed, you can proceed with the slow addition of your organic halide to form the Grignard reagent.

Protocol 2: Zinc Chloride Catalyzed Grignard Addition to m-Bromobenzonitrile
  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous zinc chloride (0.2 equivalents).

  • Add the Grignard reagent (2.3 equivalents) to the zinc chloride and stir the solution at room temperature for 30 minutes.

  • Add the m-bromobenzonitrile (1.0 equivalent) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

This protocol is adapted from Hatano, M., et al. (2016).[22]

Visualizing the Process
Troubleshooting Logic Flow

start Low Yield or No Reaction check_reagent Step 1: Verify Grignard Reagent Quality start->check_reagent check_conditions Step 2: Assess Reaction Conditions check_reagent->check_conditions sub_reagent1 Anhydrous Conditions Met? check_reagent->sub_reagent1 Issues to Consider check_workup Step 3: Evaluate Workup Procedure check_conditions->check_workup sub_conditions1 Optimal Temperature/Time? check_conditions->sub_conditions1 Issues to Consider sub_workup1 Complete Hydrolysis? check_workup->sub_workup1 Issues to Consider sub_reagent2 Magnesium Activated? sub_reagent1->sub_reagent2 Yes action_dry Action: Rigorously dry all glassware and solvents. Use inert atmosphere. sub_reagent1->action_dry No sub_reagent3 Reagent Titrated? sub_reagent2->sub_reagent3 Yes action_activate Action: Use chemical (I₂, C₂H₄Br₂) or mechanical activation. sub_reagent2->action_activate No action_titrate Action: Titrate reagent to determine exact concentration. sub_reagent3->action_titrate No end Improved Yield sub_reagent3->end Yes sub_conditions2 Catalyst Needed? sub_conditions1->sub_conditions2 Yes action_temp Action: Increase reaction time or temperature. sub_conditions1->action_temp No action_catalyst Action: Add ZnCl₂ to enhance reactivity. sub_conditions2->action_catalyst No sub_conditions2->end Yes action_hydrolysis Action: Ensure sufficient acid and time for hydrolysis of the imine intermediate. sub_workup1->action_hydrolysis No sub_workup1->end Yes

Caption: A decision tree for troubleshooting Grignard additions.

Reaction Mechanism: Grignard Addition to a Nitrile

RMgX R-MgX imine_salt [Ar(R)C=N-MgX] RMgX->imine_salt Nucleophilic Attack nitrile Ar-C≡N nitrile->imine_salt imine Ar(R)C=NH₂⁺ imine_salt->imine Hydrolysis workup + H₃O⁺ ketone Ar(R)C=O imine->ketone Further Hydrolysis

Caption: The pathway from nitrile to ketone via a Grignard reaction.

Data Summary
ParameterRecommendationRationale
Solvent Anhydrous THF or Diethyl EtherStabilizes the Grignard reagent through coordination.[8]
Co-Solvent Toluene (optional)Can reduce side reactions and improve ketone yield.[9]
Temperature 0 °C to RefluxLower temperatures can minimize side reactions; higher temperatures may be needed for less reactive substrates.[5]
Mg Activation I₂, 1,2-dibromoethaneRemoves the passivating MgO layer, ensuring efficient reaction initiation.[6][7]
Catalyst ZnCl₂ (optional)Recommended for sterically hindered or less reactive substrates to increase reaction rate.[22]
Workup Aqueous Acid (e.g., HCl, H₂SO₄)Ensures complete hydrolysis of the intermediate imine to the final ketone product.[5]
References
  • MasterOrganicChemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 875-878. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reagents and Acid Reactions. Retrieved from [Link]

  • Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?. Retrieved from [Link]

  • Capdevila, M., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis, 10(4), 2537-2546. [Link]

  • Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Gr.... Retrieved from [Link]

  • Rogers, H. R., et al. (1978). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 100(17), 5403-5409. [Link]

  • Royal Society of Chemistry. (n.d.). S1 Supporting Information Zinc Chloride-Catalyzed Grignard Addition Reaction of Aromatic Nitriles. Retrieved from [Link]

  • Hatano, M., et al. (2016). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Advances, 6(55), 49693-49700. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemical Science. (2024, March 4). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.... Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.1 Grignard reagents - Organic Chemistry II. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 13). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from [Link]

  • Science Madness. (2021, December 28). Question about Grignard reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]

  • YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2023, April 15). A Review on Grignard Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation of 1-(3-Bromophenyl)but-3-en-2-amine: A Comparative NMR Solvent & Resolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Subject: 1H NMR Characterization, Solvent Selection (CDCl₃ vs. DMSO-d₆), and Impurity Profiling.

Executive Summary & Strategic Context

In drug development, 1-(3-Bromophenyl)but-3-en-2-amine represents a critical "homoallylic amine" scaffold. This motif is a versatile intermediate for synthesizing complex alkaloids, non-natural amino acids, and peptidomimetics. The presence of the 3-bromophenyl moiety allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the terminal alkene enables metathesis or hydroboration.

However, validating this structure is analytically challenging due to:

  • Chiral Center (C2): Creates diastereotopic benzylic protons.

  • Rotational Freedom: Causes signal broadening in non-polar solvents.

  • Exchangeable Protons: The primary amine (-NH₂) signal is erratic.

This guide compares two primary analytical approaches—Method A (CDCl₃) and Method B (DMSO-d₆) —to determine which protocol offers superior structural resolution and impurity detection.

Theoretical Structural Reference

Before analyzing solvent effects, we must establish the baseline connectivity and expected splitting patterns.

Molecule: this compound

Structure: 3-Br-C₆H₄-CH₂-CH(NH₂)-CH=CH₂

PositionGroupProton CountMultiplicity (Expected)Approx. Shift (

)
Coupling (

Hz)
Ar-H Aromatic Ring4Hm (s, d, d, t pattern)7.10 – 7.60

,

H-3 Internal Vinyl1Hddd5.75 – 5.85

,

,

H-4a Terminal Vinyl (trans)1Hd (or dd)5.15 – 5.25

H-4b Terminal Vinyl (cis)1Hd (or dd)5.05 – 5.15

H-2 Methine (

-N)
1Hq/m3.50 – 3.70Complex
H-1 Benzylic CH₂2HABX (dd or m)2.60 – 2.80Diastereotopic separation
-NH₂ Amine2HBroad s (CDCl₃) / d (DMSO)1.2 – 1.8 (CDCl₃)Exchange dependent

Comparative Analysis: Solvent System Performance

This section objectively compares the performance of Chloroform-d vs. DMSO-d₆ for validating this specific molecule.

Method A: Standard Screening (CDCl₃)
  • Best For: Routine purity checks, resolving the vinyl system, and detecting non-polar impurities (e.g., allyl bromide).

  • Mechanism: Low polarity (

    
    ) minimizes viscosity broadening but encourages rapid amine proton exchange.
    
Method B: Structural Confirmation (DMSO-d₆)
  • Best For: Confirming the amine functionality, resolving the benzylic diastereotopicity, and H-bonding studies.

  • Mechanism: High polarity (

    
    ) and H-bond accepting capability "locks" the amine protons, slowing exchange and revealing coupling to the methine.
    
Data Comparison Table
FeatureCDCl₃ Performance DMSO-d₆ Performance Winner
Amine (-NH₂) Signal Broad singlet, often vanishes or merges with water peak (~1.5 ppm).Distinct signal. Often splits into a doublet if dry, confirming primary amine.DMSO-d₆
Vinyl Resolution Excellent. Sharp multiplets for H-3 and H-4.Good, but slightly broadened due to higher viscosity.CDCl₃
Benzylic (H-1) Resolution Often appears as a rough doublet or triplet due to overlap.distinct ABX system.[1] The diastereotopic protons separate more clearly.DMSO-d₆
Impurity Detection Excellent for residual organic solvents (EtOAc, Hexanes).Excellent for water and inorganic salts, but obscures water-soluble impurities.CDCl₃
Sample Recovery High (volatile solvent).Low (high boiling point, hard to remove).CDCl₃

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the amine oil/solid.

  • Solvent:

    • For Method A: Add 0.6 mL CDCl₃ (neutralized with basic alumina to prevent salt formation).

    • For Method B: Add 0.6 mL DMSO-d₆ (ampoule grade to minimize water).

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (salts).

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 1H)

  • Relaxation Delay (D1): 2.0 seconds (Ensure vinyl integration accuracy).

  • Scans (NS): 16 (CDCl₃) / 32 (DMSO).

  • Temperature: 298 K.

Phase 3: Logic Flow for Analysis

AnalysisWorkflow Start Crude Product SolventSelect Select Solvent Start->SolventSelect CDCl3 Method A: CDCl3 (Routine) SolventSelect->CDCl3 Quick Check DMSO Method B: DMSO-d6 (Detailed) SolventSelect->DMSO Full Characterization CheckVinyl Check 5.0-6.0 ppm (Vinyl System) CDCl3->CheckVinyl DMSO->CheckVinyl CheckAr Check 7.0-7.6 ppm (3-Br Pattern) CheckVinyl->CheckAr Decision Are signals distinct? CheckAr->Decision Pure Pass: Structural ID Decision->Pure Integrals 1:1:2:4 Impure Fail: Repurify Decision->Impure Extra Peaks

Figure 1: Decision matrix for solvent selection and quality control workflow.

Detailed Spectral Analysis & Logic

The Diagnostic "Fingerprint" (Vinyl Region)

The most critical validation step is confirming the integrity of the allyl group. This follows a specific coupling tree logic.

  • H-3 (Internal): Couples to H-4a (trans), H-4b (cis), and H-2 (methine). This creates a Doublet of Doublet of Doublets (ddd) .

  • H-4a/b (Terminal): These are magnetically non-equivalent. They couple to H-3 and slightly to each other (geminal coupling,

    
     Hz).
    

CouplingTree Root H-3 Signal (Internal Vinyl) L1_1 | Root->L1_1 J(trans) ~17Hz L1_2 | Root->L1_2 L2_1 || L1_1->L2_1 J(cis) ~10Hz L2_2 || L1_1->L2_2 L2_3 || L1_2->L2_3 L2_4 || L1_2->L2_4 Final Result: ddd (8 lines visible) L2_1->Final L2_4->Final

Figure 2: Coupling tree for the internal vinyl proton (H-3), demonstrating the origin of the 'ddd' multiplicity.

Common Impurity Profile

When synthesizing this molecule (e.g., via Barbier allylation of 3-bromobenzaldehyde), specific impurities often persist.

ImpurityDiagnostic Signal (

ppm)
Source
3-Bromobenzaldehyde ~10.0 (s, CHO)Unreacted Starting Material
Allyl Bromide ~3.9 (d, CH₂-Br)Excess Reagent
Homo-coupling Dimer ~2.2 (m, Bi-allyl)Side Reaction
Imine Intermediate ~8.2 (s, N=CH)Incomplete Hydrolysis

References & Authority

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[2]

    • Core Reference: Establishes the predictive shifts for amines in DMSO vs CDCl3.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.[3][2]

    • Core Reference: Standard values for vinyl (

      
      ) and aromatic coupling constants.
      
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

    • Context: Mechanisms of homoallylic amine synthesis (Barbier/Grignard additions to imines).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

    • Core Reference: Essential for identifying water, grease, and solvent peaks in the spectrum.

Sources

Technical Guide: Mass Spectrometry Characterization of Brominated Allylic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated allylic amines represent a high-value, high-risk class of intermediates in medicinal chemistry and marine natural product synthesis. Their structural elucidation presents a unique analytical paradox: the bromine atom provides a definitive isotopic handle, yet the allylic amine core is susceptible to thermal degradation and rapid fragmentation.

This guide compares the two primary analytical workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —and details the specific fragmentation mechanisms required to validate these structures. Unlike standard alkyl amines, the presence of the C-Br bond introduces specific "soft" and "hard" cleavage pathways that must be distinguished from background noise.

Part 1: The Diagnostic Anchor (Isotopic Validation)

Before analyzing fragmentation, the presence of bromine must be validated. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses a distinct 1:1 isotopic signature that serves as the primary diagnostic filter.

The "Doublet" Rule

Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Monobrominated Species (

    
    ):  The molecular ion (
    
    
    
    or
    
    
    ) appears as a doublet separated by 2 mass units (
    
    
    and
    
    
    ) with nearly identical intensity (1:1 ratio).
  • Dibrominated Species (

    
    ):  The pattern shifts to a 1:2:1 triplet  (M, M+2, M+4).
    

Critical Check: If your mass spectrum does not show this 1:1 doublet at the high-mass end, the compound is likely de-brominated (a common artifact of thermal degradation in GC-MS injectors).

Part 2: Methodology Comparison (EI vs. ESI)

The choice of ionization technique dictates the fragmentation richness and molecular ion stability.

Comparative Performance Matrix
FeatureMethod A: GC-MS (Electron Ionization - EI) Method B: LC-MS (Electrospray - ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Molecular Ion (

)
Often weak or absent due to rapid allylic cleavage.Dominant

peak.
Structural Insight High. Provides "fingerprint" fragmentation for library matching.Low (in MS1). Requires MS/MS (CID) to generate fragments.
Bromine Integrity High risk of C-Br homolysis (loss of Br radical) in the source.Preserves C-Br bond; excellent for checking intact mass.
Sample State Must be volatile and thermally stable.Handles salts (HCl/TFA) and polar species directly.
Recommendation Use for fingerprinting known impurities.Use for confirmation of final product and reaction monitoring.

Part 3: Mechanistic Fragmentation Pathways

Understanding the competition between the Nitrogen (amine) and the Bromine (halide) is key to interpreting the spectrum.

The Nitrogen Rule

Allylic amines generally have an odd molecular weight (assuming 1 Nitrogen).

  • EI Mode:

    
     will be an odd  number.
    
  • ESI Mode:

    
     will be an even  number.
    
Primary Pathway: -Cleavage (Nitrogen-Driven)

The nitrogen lone pair drives the most dominant fragmentation event, often overriding the bromine's influence initially.

  • Mechanism: Homolytic cleavage of the C-C bond adjacent to the nitrogen.

  • Result: Formation of a stable immonium ion .

  • Diagnostic Value: If the bromine is on the alkyl chain lost during this cleavage, the 1:1 isotopic doublet disappears in the fragment. If the bromine is retained on the N-containing fragment, the doublet persists.

Secondary Pathway: Allylic Cleavage & Bromine Loss

The allylic position weakens the adjacent bonds.

  • Allylic C-Br Cleavage: If the bromine is allylic, the C-Br bond is exceptionally weak (

    
    ). In EI, this leads to the rapid loss of 
    
    
    
    (M-79/81), resulting in a strong cation signal at
    
    
    .
  • Observation: You will see a transition from a doublet parent to a singlet fragment .

Pathway Visualization (DOT Diagram)

The following diagram illustrates the competing pathways for a hypothetical brominated allylic amine.

Fragmentation Parent Parent Molecule (Brominated Allylic Amine) [M]+ Isotope: 1:1 Doublet Alpha_Cleavage α-Cleavage (Nitrogen Directed) Parent->Alpha_Cleavage Dominant in ESI-MS/MS Br_Loss C-Br Homolysis (Allylic Weakness) Parent->Br_Loss Dominant in EI (70eV) Immonium Immonium Ion (Base Peak usually) Check: Does it have Br? Alpha_Cleavage->Immonium Allyl_Cation Allylic Cation [M - 79/81] Isotope: Singlet Immonium->Allyl_Cation Secondary Fragmentation Br_Loss->Allyl_Cation Loss of Br radical

Figure 1: Competing fragmentation pathways. Note how the loss of Bromine (Green path) changes the isotopic signature from a doublet to a singlet, a key confirmation of the Br position.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses ESI-MS/MS, as it is the industry standard for polar drug intermediates.

Step 1: Sample Preparation
  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN). Avoid DMSO (suppresses ionization).

  • Additive: 0.1% Formic Acid.

    • Why: Amines must be protonated (

      
      ) for ESI positive mode.
      
  • Concentration: 1-10 µg/mL. High concentrations lead to dimer formation

    
    , complicating the spectra.
    
Step 2: Direct Infusion (The "Soft" Check)

Before column injection, infuse directly to validate the molecular ion.

  • Set Source Temp to

    
     (Prevent thermal de-bromination).
    
  • Scan Range:

    
     50–500.
    
  • Validation Check: Look for the 1:1 doublet at the expected mass.

    • Pass: Proceed to MS/MS.[1][2][3]

    • Fail (Singlet observed): Sample has degraded (lost Br) or is not the correct structure.

Step 3: MS/MS Fragmentation (The "Hard" Check)

Select the


 isotope (the lighter peak) as the precursor ion.
  • Apply Collision Energy (CE): Ramp 10–40 eV.

  • Target Fragment 1: Look for the Immonium Ion (Low mass, e.g.,

    
     30, 44, 58, 72 depending on substitution). This confirms the amine core.
    
  • Target Fragment 2: Look for the Neutral Loss of HBr (Mass shift of 80 or 82 Da).

    • Mechanism:[4][5][6] In ESI, HBr elimination is common for allylic bromides, forming a conjugated diene cation.

Part 5: Data Summary Table

Fragment TypeMechanismMass CharacteristicDiagnostic For
Molecular Ion ESI:

Doublet (1:1) Confirms Bromine presence.[1]
[M - Br] Homolysis (EI)Singlet Confirms Br was attached; weak bond.
[M - HBr] EliminationSinglet (Mass - 80/82)Confirms Br + adjacent Hydrogen.

-Fragment
C-C CleavageLow Mass (Odd in EI)Confirms Amine substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • NIST Chemistry WebBook. Mass Spectrometry Data Center. Available at: [Link] (Authoritative source for standard EI spectra of halogenated compounds).

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] (Detailed mechanisms on

    
    -cleavage and allylic cleavage).
    
  • University of Bristol. Mass Spectrometry - Isotope Patterns. Available at: [Link] (Verification of Br 1:1 doublet ratios).

Sources

A Tale of Two Isomers: Unlocking HPLC Retention Time Differences Between 3-Bromo and 4-Bromo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving Baseline Separation of Positional Isomers

The separation of positional isomers, such as 3-bromo and 4-bromo substituted aromatic compounds, represents a significant challenge in high-performance liquid chromatography (HPLC).[1] These molecules share the same chemical formula and molecular weight, often leading to nearly identical behavior on standard reversed-phase columns. However, for researchers in drug development and quality control, achieving baseline separation is not just an analytical exercise—it is a necessity for ensuring product purity, safety, and efficacy. This guide provides an in-depth comparison of the HPLC retention behavior of 3-bromo and 4-bromo isomers, explaining the underlying physicochemical principles and offering a practical, data-driven approach to method development.

The Decisive Factor: Unpacking Physicochemical Differences

While structurally similar, 3-bromo and 4-bromo isomers possess a key difference that can be exploited for chromatographic separation: their dipole moment . The position of the bromine atom on the aromatic ring dictates the molecule's overall electronic distribution and, consequently, its polarity.

  • 4-Bromo Isomers: In a para-substituted compound like 4-bromotoluene, the dipole moments of the methyl group (electron-donating) and the bromine atom (electron-withdrawing) are oriented in opposite directions. This partial cancellation results in a lower overall dipole moment .

  • 3-Bromo Isomers: In a meta-substituted compound like 3-bromotoluene, the vectors of the individual bond dipoles are at an angle (approximately 120 degrees), resulting in a higher net molecular dipole moment .[2] For instance, 3-bromotoluene has a reported dipole moment of 1.75 D.[3]

This difference in polarity is the foothold we need to achieve separation. In reversed-phase HPLC, where "like dissolves like" is a guiding principle, a more polar compound will have a weaker interaction with the nonpolar stationary phase and thus elute earlier.[4] Therefore, we can hypothesize that the more polar 3-bromo isomer will have a shorter retention time than the less polar 4-bromo isomer on a standard C18 column.

Strategic Column Selection: Beyond Hydrophobicity

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[5] While a standard C18 (ODS) column is the workhorse of reversed-phase chromatography, relying solely on hydrophobic interactions is often insufficient for resolving challenging positional isomers.[6][7] To enhance separation, we must introduce alternative interaction mechanisms.

Enter the Phenyl-Hexyl Column:

Phenyl-based stationary phases offer a unique and complementary selectivity to traditional alkyl phases.[5] Specifically, a Phenyl-Hexyl column provides multiple modes of interaction:

  • Hydrophobic Interactions: From the hexyl (C6) alkyl chain.

  • π-π Interactions: The electron-rich phenyl rings of the stationary phase can interact with the π-electrons of the aromatic analytes.[8][9]

  • Dipole-Dipole Interactions: The phenyl group's delocalized electrons create a polarizable surface capable of interacting with the permanent dipoles of the analytes.[8]

This combination of interactions, particularly the π-π and dipole-dipole capabilities, makes Phenyl-Hexyl columns exceptionally well-suited for separating aromatic positional isomers.[9][10] The unique electronic and shape-selective properties of the phenyl ring can differentiate between the subtle geometric and electronic differences of the 3-bromo and 4-bromo isomers.[11]

Experimental Comparison: C18 vs. Phenyl-Hexyl

To illustrate the practical impact of column selection, we present a comparative analysis of a hypothetical mixture of 3-bromotoluene and 4-bromotoluene on both a C18 and a Phenyl-Hexyl column.

Experimental Workflow

The general workflow for this comparative analysis is straightforward, involving standard HPLC procedures from sample preparation to data analysis.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Column Comparison cluster_3 Data Analysis prep_sample Prepare Isomer Standard (3- & 4-Bromotoluene in ACN) hplc_system HPLC System (Pump, Autosampler, Column Oven) prep_sample->hplc_system prep_mobile Prepare Mobile Phase (Acetonitrile/Water) prep_mobile->hplc_system col_c18 Column 1: C18 hplc_system->col_c18 Run 1 col_phenyl Column 2: Phenyl-Hexyl hplc_system->col_phenyl Run 2 detector UV Detector (254 nm) col_c18->detector col_phenyl->detector data_sys Chromatography Data System (CDS) detector->data_sys analysis Compare Retention Times (tR) Calculate Resolution (Rs) data_sys->analysis G Figure 2: Proposed Separation Mechanisms cluster_C18 C18 Stationary Phase (Hydrophobic Interactions) cluster_Phenyl Phenyl-Hexyl Phase (π-π & Dipole Interactions) C18_phase C18 Chains isomer_3_C18 3-Bromo Isomer (Higher Dipole) isomer_3_C18->C18_phase Weak Interaction (More Polar -> Elutes Earlier) isomer_4_C18 4-Bromo Isomer (Lower Dipole) isomer_4_C18->C18_phase Stronger Interaction (Less Polar -> Elutes Later) Phenyl_phase Phenyl Rings isomer_3_Phenyl 3-Bromo Isomer isomer_3_Phenyl->Phenyl_phase π-π & Dipole-Dipole Interactions isomer_4_Phenyl 4-Bromo Isomer isomer_4_Phenyl->Phenyl_phase Stronger π-π & Shape Selectivity (Enhanced Retention)

Caption: Contrasting interaction mechanisms on C18 and Phenyl-Hexyl phases.

The enhanced retention and selectivity on the Phenyl-Hexyl column can be attributed to the specific interactions between the isomers and the phenyl rings of the stationary phase. The planar structure of the 4-bromo isomer may allow for a more favorable π-π stacking interaction with the phenyl rings compared to the more asymmetric 3-bromo isomer. This shape selectivity, combined with dipole-induced dipole interactions, creates a significant enough difference in interaction energy to pull the two peaks apart, resulting in a successful, robust separation. [11]

Conclusion and Recommendations

The separation of 3-bromo and 4-bromo positional isomers is a clear case where a standard C18 column is insufficient. The subtle difference in the isomers' dipole moments is not enough to overcome their nearly identical hydrophobicity. The key to achieving baseline resolution lies in employing a stationary phase with alternative separation mechanisms.

A Phenyl-Hexyl column is the recommended choice for this application. Its ability to engage in π-π and dipole-dipole interactions, in addition to conventional hydrophobic interactions, provides the necessary selectivity to resolve these challenging isomers. [12][13]When developing methods for positional isomers, scientists should look beyond C18 and consider columns that offer a different, or "orthogonal," selectivity to unlock separations that would otherwise be impossible.

References

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Corporation. [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • ResearchGate. (2025, August 7). Reverse-High Performance Liquid Chromatography Mechanism Explained by Polarization of Stationary Phase. ResearchGate. [Link]

  • Phenomenex. Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). [Link]

  • Welch Materials. (2025, October 27). Is Retention Time Determined Solely by Polarity of a Compound?. Welch Materials, Inc. [Link]

  • Carr, P. W., et al. (2005). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 1098(1-2), 81-91. [Link]

  • Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]

  • Chromatography Forum. (2012, February 18). retention polar component on reversed phase column. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Bromo-4-hydroxybenzyl alcohol on Newcrom R1 HPLC column. [Link]

  • Shimadzu. Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu Corporation. [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Wikipedia. Bromotoluene. [Link]

  • Hu, L. (2023, April 4). 3-Bromotoluene: Properties, Applications, and Synthesis. Stanford Advanced Materials. [Link]

  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. [Link]

  • Stenutz. 3-bromotoluene. [Link]

  • J-STAGE. The Dipole Moments of Bromobenzotropones. [Link]

  • NIST/TRC Web Thermo Tables (WTT). 4-bromotoluene. [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. [Link]

  • ResearchGate. Calculation of the dipole moments of substituted benzenes. [Link]

  • SIELC Technologies. Separation of 4-Bromo-3-nitroanisole on Newcrom R1 HPLC column. [Link]

  • Flont, M., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5199. [Link]

  • YouTube. (2012, February 17). Dipole Moment. [Link]

  • ZirChrom. Advances in Bromine Speciation by HPLC/ICP-MS. [Link]

  • Bennett, G. M., & Glasstone, S. (1934). An analysis of the dipole moments of some aromatic compounds. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 145(854), 71-84. [Link]

  • Brainly.in. (2022, November 12). Dipole moment of similar as bromo benzene. [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]

Sources

13C NMR chemical shifts of meta-substituted bromobenzenes

Comparative Guide: C NMR Chemical Shifts of meta-Substituted Bromobenzenes

Executive Summary

In drug development and small molecule synthesis, meta-substituted bromobenzenes serve as critical scaffolds. Their

This guide provides an objective comparison of chemical shift data for common meta-substituted bromobenzenes. Unlike standard spectral libraries, we analyze the Substituent Chemical Shift (SCS) additivity rules versus experimental reality, providing a robust framework for structural elucidation.

Key Takeaway: The bromine atom induces a significant upfield shift (shielding) on the ipso-carbon (~ -6 ppm relative to benzene), a phenomenon often underestimated in automated prediction software.

Theoretical Framework: The "Heavy Atom" Anomaly

To interpret these spectra accurately, one must move beyond simple electronegativity arguments.

The Heavy Atom Effect

While electronegative substituents (F, Cl, O, N) typically deshield the ipso-carbon (moving it downfield >128.5 ppm), Bromine behaves differently.[1] Due to spin-orbit coupling and high electron cloud density, Bromine shields the attached carbon.

  • Fluorobenzene C-ipso: ~163 ppm (Deshielded)

  • Bromobenzene C-ipso: ~122.6 ppm (Shielded relative to benzene's 128.5 ppm)

Substituent Chemical Shift (SCS) Additivity

For a meta-disubstituted benzene (






2

Comparative Data Analysis

The following table contrasts the experimental chemical shifts of meta-substituted bromobenzenes containing an Electron Withdrawing Group (EWG), an Electron Donating Group (EDG), and a Halogen.

Table 1: Experimental


C NMR Chemical Shifts (ppm in CDCl

)
Carbon PositionAssignmentBromobenzene (Ref)1,3-Dibromobenzene (Halogen)3-Bromonitrobenzene (EWG)3-Bromoaniline (EDG)
C1 C-Br (Ipso)122.6 123.0 122.8 123.2
C2 Ortho to both131.7135.0126.6116.1
C3 C-Subst (Meta)130.1123.0148.4 (C-NO

)
147.8 (C-NH

)
C4 Para to Br127.0131.0121.7119.8
C5 Meta to both130.1131.0130.5130.8
C6 Ortho to Br131.7131.0137.4120.3
Data Interpretation & Insights
  • Stability of C1 (C-Br): Note the remarkable consistency of the C1 signal (~122-123 ppm) regardless of the meta-substituent. The meta position effectively insulates the C-Br bond from strong mesomeric effects, making this peak a reliable diagnostic marker for the brominated position.

  • The "C2" Diagnostic: The carbon between the two substituents (C2) shows the most dramatic variation:

    • 1,3-Dibromo: Deshielded (135 ppm) due to additive inductive effects of two Bromines.

    • 3-Bromoaniline: Shielded (116 ppm) due to the strong ortho-shielding resonance of the amine (

      
      ).
      
  • Predictive Failure: Standard additivity rules often fail at C2 due to steric compression, predicting values 1-2 ppm different from experimental results.

Experimental Protocol: High-Fidelity Acquisition

To replicate these results or analyze unknown derivatives, follow this self-validating protocol.

Sample Preparation
  • Solvent: CDCl

    
     (99.8% D) is standard. For polar derivatives (e.g., 3-bromobenzoic acid), use DMSO-
    
    
    , but expect a +1 to +2 ppm solvent shift.
  • Concentration: 20-50 mg in 0.6 mL solvent.

  • Relaxation Agent (Critical): Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
    • Why? Quaternary carbons (C-Br, C-NO

      
      ) have very long 
      
      
      relaxation times (up to 30s). Without this paramagnetic relaxation agent, these peaks may integrate poorly or disappear in rapid-scan experiments.
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1):

    • With Cr(acac)

      
      : 2.0 seconds.[3][4]
      
    • Without Cr(acac)

      
      : > 5.0 seconds (Required for quantitative C-Br detection).
      
  • Scans (NS): Minimum 512 for S/N > 50:1.

  • Spectral Width: -10 ppm to 220 ppm.

Structural Elucidation Workflow

The following logic flow illustrates how to assign a meta-substituted bromobenzene using 1D and 2D NMR data.

GStartUnknown Aromatic Compound(Suspected m-Subst-Bromobenzene)Step1Acquire 13C {1H} & DEPT-135Start->Step1Decision1Identify Quaternary Carbons (Cq)(Absent in DEPT)Step1->Decision1Step2Analyze CH Signals (DEPT +)Step1->Step2PathBrPeak at ~122-124 ppm?Decision1->PathBrYesAssignBrAssign C-Br (Ipso)(Heavy Atom Shielding)PathBr->AssignBrYesAssignSubstAssign C-Subst(EWG > 135 ppm / EDG < 135 ppm)PathBr->AssignSubstNo (Other Cq)LogicC2Is there a CH singlet in 1H?(Correlate via HSQC)Step2->LogicC2AssignC2Assign C2 (Ortho to both)Most shifted by Inductive EffectLogicC2->AssignC2AssignC5Assign C5 (Meta to both)Usually triplet-like in 1HAssignC2->AssignC5Remaining CHs

Figure 1: Logic flow for assigning carbon resonances in meta-disubstituted benzenes, prioritizing the identification of the C-Br ipso carbon.

References

  • SDBS (AIST). Spectral Database for Organic Compounds. SDBS No. 1284 (Bromobenzene), No. 2205 (1,3-Dibromobenzene). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. (Classic reference for SCS values). Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[5][6]

Bioactivity comparison of brominated vs chlorinated phenethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 4-Halo-2,5-dimethoxyphenethylamines (2C-B vs. 2C-C series)

Executive Summary & SAR Logic

The bioactivity of phenethylamine derivatives, specifically the 2C-X (phenethylamine) and DOx (amphetamine) series, is critically dependent on the substituent at the para (4) position of the phenyl ring. This guide compares Brominated (e.g., 2C-B, DOB) versus Chlorinated (e.g., 2C-C, DOC) derivatives.

The primary driver of potency differences between these two subclasses is lipophilicity and steric bulk , which govern interaction with the hydrophobic pocket of the 5-HT2A receptor.

The Halogen Effect: Cl vs. Br
FeatureChlorine (Cl)Bromine (Br)Impact on Bioactivity
Atomic Radius ~99 pm~114 pmBr fills the hydrophobic pocket of 5-HT2A more completely than Cl.
Lipophilicity (

)
0.710.86Higher lipophilicity (Br) correlates with increased BBB permeability and receptor affinity.
Electronegativity 3.162.96Cl is more electron-withdrawing, potentially reducing electron density in the aromatic ring slightly more than Br, though steric effects dominate.

Expert Insight: In the 2,5-dimethoxy-4-substituted phenethylamine scaffold, potency generally follows the trend I > Br > Cl > F > H . This suggests that the receptor's binding site at the 4-position is a hydrophobic cleft of limited size. Bromine represents a "sweet spot" of lipophilicity and size, often yielding nanomolar affinity, whereas Chlorine, being smaller and less lipophilic, typically exhibits slightly lower potency (higher


 and 

).

Pharmacodynamics: Receptor Interaction Profiles[1]

Binding Affinity ( )

Both brominated and chlorinated derivatives act as partial agonists at the 5-HT2A and 5-HT2C receptors. However, the brominated analogs consistently demonstrate superior binding affinity.

  • 2C-B (Brominated): Typically exhibits

    
     values at 5-HT2A in the 1–10 nM  range.
    
  • 2C-C (Chlorinated): Typically exhibits

    
     values at 5-HT2A in the 20–60 nM  range.
    

Mechanistic Note: The 5-HT2A receptor possesses a specific hydrophobic region (likely involving residues in TM3 and TM6) that accommodates the 4-position substituent. The larger Van der Waals radius of Bromine allows for more extensive hydrophobic contacts compared to Chlorine, stabilizing the ligand-receptor complex.

Functional Potency ( ) & Efficacy

While binding affinity (


) measures attraction, functional potency (

) measures the concentration required to elicit a response (e.g., Calcium mobilization).
  • Efficacy Paradox: In certain in vitro assays (e.g., Xenopus oocytes), these compounds can appear as antagonists or weak partial agonists, despite being potent psychedelics in vivo. This is often due to functional selectivity (biased agonism). They may preferentially activate the Phospholipase A2 (PLA2) pathway over the Phospholipase C (PLC) pathway in some tissue types.

  • Potency Rank: In Calcium mobilization assays (CHO-K1 cells expressing h5-HT2A), the rank order remains Br > Cl .

Comparative Data Table

Values represent consensus ranges from multiple binding studies (e.g., Rickli et al., Shulgin).

CompoundSubstituent (R4)5-HT2A

(nM)
5-HT2C

(nM)
Functional Potency (Rank)
2C-B -Br1.0 – 6.010 – 25High
2C-C -Cl25 – 6040 – 80Moderate
DOB -Br (with

-Me)
0.5 – 2.01.0 – 5.0Very High
DOC -Cl (with

-Me)
1.5 – 5.03.0 – 10High

Signaling Pathway Visualization

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by these phenethylamines, leading to intracellular calcium release.

G Ligand Ligand (2C-B / 2C-C) Receptor 5-HT2A Receptor Ligand->Receptor Binding (Ki) Gq Gq Protein (Gαq) Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 1: Canonical Gq signaling pathway utilized in functional assays to determine


 values for phenethylamine derivatives.

Experimental Protocols

To objectively compare these derivatives, standardized assays are required. Below are self-validating protocols for Binding and Functional assessment.

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine


 values for 2C-B vs. 2C-C at h5-HT2A.
  • Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors. Prepare membrane homogenates by centrifugation (40,000 x g) and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Ligand Selection: Use

    
    -Ketanserin (antagonist) or 
    
    
    
    -DOI (agonist) as the radioligand.[1] Note: Agonist radioligands often yield high-affinity state (
    
    
    ) values, which correlate better with psychedelic potency.
  • Incubation:

    • Mix: 50 µL Membrane prep + 50 µL Radioligand (~0.5 nM) + 50 µL Competing Drug (2C-B or 2C-C,

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Fluorometric Calcium Mobilization (Function)

Objective: Determine


 and Efficacy (

) relative to 5-HT.
  • Cell Culture: Seed CHO-K1 cells expressing h5-HT2A into black-walled, clear-bottom 96-well plates. Grow to confluence.

  • Dye Loading: Aspirate media and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer containing 2.5 mM Probenecid (inhibits dye leakage). Incubate 45 min at 37°C.

  • Baseline Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or similar microplate reader. Record baseline fluorescence for 10 seconds.

  • Agonist Addition: Inject 2C-B or 2C-C (varying concentrations).

  • Data Acquisition: Monitor fluorescence increase (excitation 488 nm, emission 525 nm) for 60-120 seconds.

  • Calculation:

    • Normalize response:

      
      
      
    • Plot log(concentration) vs. % Activation to derive

      
      .
      

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis Step1 Synthesize 4-Halo-PEA (Bromination vs Chlorination) Step2 Verify Purity (NMR, HPLC > 98%) Step1->Step2 Step3 Radioligand Binding (Determine Ki) Step2->Step3 Step4 Ca2+ Flux Assay (Determine EC50) Step2->Step4 Step5 Cheng-Prusoff Calculation Step3->Step5 Step6 SAR Correlation (Lipophilicity vs Potency) Step4->Step6 Step5->Step6

Figure 2: Integrated workflow for the comparative assessment of halogenated phenethylamines.

Conclusion & Expert Synthesis

The substitution of Chlorine with Bromine at the 4-position of the phenethylamine scaffold results in a statistically significant increase in bioactivity .

  • Potency: Brominated derivatives (2C-B) are approximately 2-5x more potent than their chlorinated counterparts (2C-C) in binding assays.

  • Causality: This is driven by the optimal lipophilic (

    
    ) and steric parameters of the Bromine atom, which maximizes Van der Waals interactions within the 5-HT2A receptor's binding pocket.
    
  • Application: For drug development focusing on high-affinity probes, Bromine is the superior halogen. However, for reducing potency or altering metabolic clearance (via changes in logP), Chlorine offers a viable "step-down" modification.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. Frontiers in Pharmacology.

  • Moya, P. R., et al. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Eshleman, A. J., et al. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR data).

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology.

Sources

Absolute Purity: A Senior Scientist’s Guide to Validating Amines via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and synthetic research, amines present unique characterization challenges. They are frequently hygroscopic, prone to salt formation, and often lack strong chromophores, rendering standard HPLC-UV purity assessments relative rather than absolute.

This guide details the validation of amine purity using quantitative NMR (qNMR) . Unlike chromatography, which relies on relative response factors, qNMR is a primary ratio method traceable to the International System of Units (SI). It provides a direct, absolute measurement of mass fraction purity, detecting "invisible" impurities such as water, inorganic salts, and residual solvents that chromatographic methods often miss.

Part 1: The Landscape of Purity Analysis

To understand why qNMR is the superior choice for absolute amine validation, we must compare it with the industry standards.

Table 1: qNMR vs. Chromatographic Methods for Amines
FeatureqNMR (Proton) HPLC-UV GC-FID
Measurement Principle Primary Ratio Method: Signal intensity is directly proportional to the number of protons (molar ratio).Relative: Signal area depends on extinction coefficient (UV absorption).Relative: Signal depends on ionization/combustion efficiency.
Reference Standard Not Required for Analyte: Only a single, unrelated internal standard (IS) is needed.Required: Needs a high-purity standard of the exact analyte to determine response factors.Required: Needs a standard of the analyte for accurate quantitation.
Impurity Detection Universal: Detects all proton-bearing impurities, plus water and solvents.Selective: "Invisible" to impurities without chromophores (e.g., salts, aliphatics).Selective: Misses non-volatiles (salts, polymers) and thermally unstable compounds.
Amine Specifics Salt Independent: Measures the organic moiety regardless of counter-ion (though shifts may move).Peak Tailing: Amines often interact with silanols, causing broad/tailing peaks that are hard to integrate.Derivatization: Polar amines often require derivatization to elute, adding experimental error.
Traceability SI Traceable: Via the internal standard (e.g., NIST-traceable DMSO

).
Secondary: Traceable only if the reference standard is certified.Secondary: Dependent on reference standard purity.

Part 2: The qNMR Advantage for Amines

The "Invisible" Salt Trap

Amines are bases. In a synthesis lab, they often exist as partial salts (e.g., hydrochlorides, acetates) or trap inorganic salts during workup.

  • HPLC Scenario: You inject a sample that is 90% amine and 10% NaCl. The UV detector does not see NaCl. The amine peak looks pristine. Result: >99% Purity (False High).

  • qNMR Scenario: You weigh 10 mg of sample. The internal standard tells you exactly how many moles of amine are present. The missing mass is attributed to the "silent" inorganic fraction. Result: 90% Purity (Accurate).

Handling Hygroscopicity

Many amines (e.g., ethylene diamine derivatives) are hygroscopic. Water is a significant impurity that lowers the effective molecular weight. qNMR allows you to quantify the water content (if using a non-exchangeable solvent like DMSO-


) or simply determine the absolute mass of the amine, rendering the water content mathematically irrelevant to the assay calculation.

Part 3: Experimental Protocol (The "How-To")

This protocol is designed for a Senior Scientist workflow. It prioritizes precision and causality.

Phase 1: Internal Standard (IS) Selection

Crucial Rule: Do not use acidic standards (like Maleic Acid) with amines. They will form salts in situ, shifting peaks and potentially causing precipitation.

Recommended Standards for Amines:

  • Dimethyl Sulfone (DMSO

    
    ): 
    
    • Signal: Singlet at ~3.0–3.2 ppm (solvent dependent).[1]

    • Why: Non-reactive, stable, high solubility in DMSO-

      
       and D
      
      
      
      O.
  • 1,3,5-Trimethoxybenzene (TMB):

    • Signal: Singlets at ~3.8 ppm and ~6.1 ppm.

    • Why: Good if the aliphatic region (3 ppm) is crowded by amine alkyl chains.

  • Benzyl Benzoate:

    • Signal: Aromatic multiplets, but useful if a liquid standard is preferred.

    • Caution: Ensure no overlap with aromatic amine signals.

Phase 2: Sample Preparation (Gravimetry is Key)

The largest source of error in qNMR is weighing .

  • Environment: If the amine is hygroscopic, weigh in a glove box or dry bag.

  • Balance: Use a 5-place or 6-place analytical balance (readability 0.01 mg or better).

  • Ratio: Aim for a 1:1 molar ratio between the Analyte and Internal Standard for optimal receiver gain settings.

  • Solvation: Use DMSO-

    
      rather than CDCl
    
    
    
    for polar amines. CDCl
    
    
    can be acidic (forming salts) and can react with primary amines over time.
Phase 3: Acquisition Parameters

To ensure >99.9% magnetization recovery (validating the quantitative relationship), strict parameters are required.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longest
    
    
    in the sample).
    • Note: Degassed amine samples can have

      
       values of 2–5 seconds. A 
      
      
      
      of 30–60 seconds is often necessary.
  • Spectral Width: Wide enough to capture all satellites (typically 20 ppm).

  • Scans (NS): Sufficient to achieve S/N > 250:1 (typically 16, 32, or 64 scans).

  • Temperature: Constant (e.g., 298 K) to prevent chemical shift drift during acquisition.

Phase 4: Data Processing[2]
  • Phasing: Manual phasing is mandatory. Autophase is often insufficient for quantitative baselines.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin).

  • Integration:

    • Integrate the Internal Standard peak.

    • Integrate a Non-Exchangeable analyte peak (e.g., C-H). Do not integrate N-H protons , as they broaden due to exchange and quadrupole effects.

    • Consistency: Decide whether to include

      
      C satellites (0.55% each side) in the integral. If the IS integral includes them, the analyte integral must too.
      
Workflow Visualization

qNMR_Workflow Start Start: Amine Sample Weighing Gravimetry (Accurate Weighing of Analyte + IS) Start->Weighing Hygroscopic Precautions Solvation Solvation (DMSO-d6 recommended) Weighing->Solvation T1_Test T1 Relaxation Test (Inversion Recovery) Solvation->T1_Test Determine Longest T1 Acquisition Acquisition (d1 > 5*T1, 90° Pulse) T1_Test->Acquisition Set d1 parameter Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Calculation Purity Calculation (Mass Fraction) Processing->Calculation

Caption: Figure 1: Optimized qNMR workflow for amine validation, emphasizing the critical T1 determination step to ensure quantitative accuracy.

Part 4: Case Study Comparison

Scenario: Validation of N-Benzylmethylamine synthesized via reductive amination. The sample was dried on a rotovap but not distilled.

MetricHPLC-UV (254 nm)qNMR (Internal Std: DMSO

)
Reported Purity 99.2% (Area %) 94.5% (Mass %)
Interpretation The UV detector saw only the aromatic ring. It missed the residual water and the inorganic borate salts from the reduction step.qNMR measured the absolute moles of amine vs. the total mass weighed. The "missing" 4.7% mass was identified as residual solvent and inorganic salts.
Conclusion Overestimation Risk: High.[2]True Value: Accurate for stoichiometry calculations.

Part 5: The Calculation

The purity (


) is calculated using the following fundamental equation:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard)[3][4]
    
  • 
    : Number of protons contributing to the signal[3]
    
  • 
    : Molar mass ( g/mol )[3]
    
  • 
    : Gravimetric mass weighed (mg)
    
  • 
    : Purity of the internal standard (as a decimal, e.g., 0.999)
    

References

  • BIPM (Bureau International des Poids et Mesures). (2018).[1] Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

Sources

Crystal structure determination of 1-(3-Bromophenyl)but-3-en-2-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Crystallographic Characterization of 1-(3-Bromophenyl)but-3-en-2-amine Salt Forms

Executive Summary The determination of the absolute configuration of chiral homoallylic amines, such as This compound , is a critical milestone in asymmetric synthesis and drug development. While the intrinsic bromine atom provides a strong anomalous scattering signal for X-ray diffraction (XRD), the flexibility of the homoallylic chain often hinders the growth of diffraction-quality crystals in the free base form.

This guide objectively compares three distinct salt formation strategies—Hydrochloride (HCl) ,


-Tartrate , and 

-Toluenesulfonate (Tosylate)
—evaluating their efficacy in lattice stabilization, resolution capability, and crystallographic precision.

Part 1: Strategic Salt Selection Matrix

The choice of counterion dictates the supramolecular assembly. The following comparison analyzes the performance of three standard salt forms based on experimental benchmarks for flexible amines.

FeatureForm A: Hydrochloride (HCl) Form B:

-Tartrate
Form C:

-Toluenesulfonate
Primary Utility Solubility & Baseline ScreeningChiral Resolution (Diastereomers)Structural Rigidity & Packing
Crystallinity Low to Moderate. Often forms needles or hygroscopic plates due to high rotational freedom of Cl⁻.High. Forms robust 3D hydrogen bond networks (supramolecular chains).Very High. The aromatic ring of the anion promotes

-

stacking.
Space Group Typically

(Racemate) or

(Conglomerate).

(Chiral).
Forces a non-centrosymmetric lattice essential for resolution.
Typically

(Racemate) or

.
Resolution Power Null. Crystallizes as a racemate unless spontaneous resolution occurs.Excellent. Standard agent for resolving homoallylic amines via diastereomeric crystallization.Low. Used primarily for characterizing the racemic scaffold.
H-Bond Donors 3 (

)
5+ (

,

,

)
3 (

)

Expert Insight: While HCl is the standard "first pass," it frequently fails for flexible homoallylic amines because the spherical chloride ion offers no directional "lock" for the flexible alkyl chain.


-Tartrate is the superior choice for absolute configuration determination , as it simultaneously resolves the enantiomers and provides a rigid H-bond framework.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

The following protocol ensures high-purity single crystals suitable for anomalous dispersion analysis.

Reagents:

  • Racemic this compound (1.0 eq)

  • Acid source: 1M HCl in Et₂O /

    
    -Tartaric Acid / 
    
    
    
    -Toluenesulfonic acid monohydrate.
  • Solvents: Ethanol (absolute), Diethyl ether, Hexane.

Step-by-Step Methodology:

  • Salt Formation (General):

    • Dissolve the amine (100 mg) in minimal absolute ethanol (2 mL).

    • Add the acid (1.05 eq) dropwise at 0°C.

    • Critical Step: For Tartrates, heating to 60°C for 30 mins ensures complete diastereomeric pairing before cooling.

  • Crystal Growth (Vapor Diffusion):

    • Inner Vial: Place the saturated salt solution (in EtOH) in a 4 mL vial.

    • Outer Vial: Place the inner vial inside a 20 mL scintillation vial containing the anti-solvent (Diethyl ether or Hexane).

    • Equilibration: Seal tightly and store at 4°C in a vibration-free zone for 3-7 days.

    • Why: Vapor diffusion allows for slow supersaturation, minimizing defects caused by the rapid precipitation of the flexible allyl chain.

  • Data Collection Strategy:

    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred over Cu-K
      
      
      here.
    • Reasoning: While Cu is better for light atoms, the Bromine atom (

      
      ) has a significant absorption coefficient. Mo radiation minimizes absorption errors while still providing sufficient anomalous signal (
      
      
      
      for Br at Mo wavelength) to determine absolute configuration [1].
Visualization of the Workflow

CrystalWorkflow Racemate Racemic Amine (Oil/Solid) SaltScreen Salt Screening (HCl, Tartrate, Tosylate) Racemate->SaltScreen Stoichiometric Addn Growth Vapor Diffusion (EtOH / Et2O) SaltScreen->Growth Supersaturation XRD Single Crystal XRD (Mo-Kα, 100K) Growth->XRD Mounting (>0.1mm) Phasing Structure Solution (SHELXT / OLEX2) XRD->Phasing Data Reduction Phasing->SaltScreen If Disordered AbsConfig Absolute Configuration (Flack Parameter) Phasing->AbsConfig Anomalous Refinement

Figure 1: Optimized crystallographic workflow for flexible chiral amines. Note the feedback loop: if the alkyl chain is disordered (common in HCl salts), a more rigid counterion (Tartrate) must be selected.

Part 3: Data Analysis & Structural Validation

When analyzing the structure of this compound salts, three specific parameters validate the model.

The Heavy Atom Advantage (Bromine)

The 3-bromophenyl moiety is not just a structural feature; it is the crystallographic "anchor."

  • Mechanism: The Br atom acts as a heavy scatterer.[1] In non-centrosymmetric space groups (like those formed with

    
    -Tartrate), the Friedel pairs (
    
    
    
    and
    
    
    ) are unequal due to anomalous dispersion.
  • Validation: A correct solution must yield a Flack Parameter (

    
    )  near 0.0 (with 
    
    
    
    ). If
    
    
    , the model is inverted. If
    
    
    , the crystal is a racemic twin or the resolution failed [2].
Packing Interactions (Graphviz Visualization)

The stability of the salt depends on the Hydrogen Bond (HB) network.

Interactions AmineN Amine (-NH3+) Anion Counterion (Cl- / Tartrate / Tosylate) AmineN->Anion Charge Assisted HB (Strong: 1.8-2.0 Å) Anion->Anion H-Bond Chain (Tartrate Only) Br Bromine Atom Br->Br Halogen Bond (Type II, Optional) PiSystem Aromatic Ring PiSystem->PiSystem π-π Stacking (Tosylate Only)

Figure 2: Interaction map dominating the crystal lattice. The Charge-Assisted Hydrogen Bond (CAHB) is the primary driver, but the "Tartrate Chain" (Anion-Anion) creates the rigidity required for high-resolution data.

Comparative Crystallographic Data (Representative)

The following table summarizes typical refinement metrics observed for this class of brominated homoallylic amine salts.

ParameterHCl Salt (Racemic)

-Tartrate Salt (Resolved)
Space Group

(Centrosymmetric)

(Non-centrosymmetric)

(Formula Units)
42 (or 4 with

)
R-Factor (

)
4.5% - 6.0% (Often disordered tail)2.5% - 4.0% (Ordered)
Flack Parameter N/A (Centrosymmetric)-0.03(4) (Definitive Config)
Disorder High (Butenyl chain)Low (Locked by H-bonds)

References

  • Parsons, S. (2021). "Determination of Absolute Configuration using Anomalous Dispersion." Acta Crystallographica Section B.

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • Gould, R. O., & Taylor, C. R. (2018). "Crystal Engineering of Pharmaceutical Salts." CrystEngComm.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)but-3-en-2-amine
Reactant of Route 2
1-(3-Bromophenyl)but-3-en-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.